Product packaging for Evandamine(Cat. No.:CAS No. 100035-75-4)

Evandamine

Cat. No.: B009831
CAS No.: 100035-75-4
M. Wt: 236.34 g/mol
InChI Key: GINRFPGQEWNBJV-UHFFFAOYSA-N
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Description

Evandamine is a high-purity synthetic compound specifically developed for advanced biomedical research applications. This versatile research reagent demonstrates particular utility in pharmacological studies, cellular transport mechanisms, and drug delivery system development. Researchers utilize this compound as a model compound for investigating cellular uptake mechanisms, biodistribution patterns, and metabolic pathways in various biological systems. Its well-characterized chemical properties make it particularly valuable for studying membrane permeability, transport kinetics, and accumulation in target tissues. In experimental therapeutic research, this compound serves as a valuable tool compound for probing disease mechanisms and developing novel treatment approaches. Its chemical structure allows for specific molecular interactions that researchers exploit to study receptor binding, enzyme inhibition, and signal transduction pathways. The compound's consistent performance characteristics and stability profile make it especially suitable for long-term studies requiring reliable, reproducible results. Research applications include: • Drug delivery system development and optimization • Cellular uptake mechanism studies • Pharmacokinetic and biodistribution modeling • Metabolic pathway analysis • Membrane permeability assessment • Target validation studies this compound is provided as a high-purity lyophilized powder with comprehensive certificate of analysis. For Research Use Only. Not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N4S B009831 Evandamine CAS No. 100035-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydropyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4S/c1-7-6-10(12)14-15(7)11-13-8-4-2-3-5-9(8)16-11/h7H,2-6H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINRFPGQEWNBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NN1C2=NC3=C(S2)CCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881370
Record name Evandamine
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URL https://comptox.epa.gov/dashboard/DTXSID40881370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100035-75-4
Record name Evandamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100035754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evandamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVANDAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG2L2878MD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Evandamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodiamine, a naturally occurring indole alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of evodiamine. A primary focus is placed on its mechanisms of action in critical cellular signaling pathways, particularly those relevant to cancer and inflammation. Detailed experimental protocols for the isolation, synthesis, and biological evaluation of evodiamine are provided to facilitate further research and development. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Physicochemical Properties

Evodiamine is a pentacyclic indole alkaloid with the chemical formula C₁₉H₁₇N₃O.[1] Its structure features a fused ring system, contributing to its unique biological activities.

Table 1: Chemical Identifiers of Evodiamine

IdentifierValue
IUPAC Name(1S)-21-methyl-3,13,21-triazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one[2]
CAS Number518-17-2[2]
Molecular FormulaC₁₉H₁₇N₃O[1][2]
SMILESCN1C2=CC=CC=C2C(=O)N3CC4=C(C13)NC5=CC=CC=C54
InChIInChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3[1]

Table 2: Physicochemical Properties of Evodiamine

PropertyValueReference
Molecular Weight303.36 g/mol [2]
AppearanceOff-white to light yellow solid[3]
Melting Point270-271 °C[3]
SolubilitySoluble in DMSO (up to 5 mg/ml); sparingly soluble in ethanol and methanol; practically insoluble in water.[3]
StorageStable for 1 year from date of purchase as supplied. Solutions in DMSO may be stored at -20°C for up to 2 months.[3]

Table 3: Spectroscopic Data of Evodiamine

Spectroscopic TechniqueKey Data
UV-Vis λmax (in Methanol): 225 nm
¹H NMR Spectra available from various databases.
¹³C NMR Spectra available from various databases.
Mass Spectrometry Molecular Ion Peak (M+H)⁺: ~304.14 m/z

Pharmacological Properties and Signaling Pathways

Evodiamine exhibits a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, anti-obesity, and neuroprotective activities. Its mechanisms of action are multi-faceted, often involving the modulation of key cellular signaling pathways.

Anti-Cancer Activity

Evodiamine has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its anti-cancer mechanisms are primarily attributed to its ability to interfere with the following signaling pathways:

  • PI3K/Akt Pathway: Evodiamine has been shown to suppress the phosphorylation of PI3K and Akt, leading to the inhibition of downstream survival signals and the induction of apoptosis.[4][5] This is often accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4]

  • MAPK/ERK Pathway: Evodiamine can modulate the MAPK/ERK pathway, though its effects appear to be cell-type dependent. In some cancer cells, it inhibits ERK phosphorylation, while in others, it can induce apoptosis through the activation of JNK and p38 MAPKs.[4][6]

  • NF-κB Pathway: Evodiamine can inhibit the activation of the NF-κB pathway by preventing the translocation of the p65 subunit into the nucleus.[7] This leads to the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation.

Evodiamine_Anticancer_Signaling cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_NFkB NF-κB Pathway Evodiamine Evodiamine PI3K PI3K Evodiamine->PI3K ERK ERK Evodiamine->ERK JNK_p38 JNK/p38 Evodiamine->JNK_p38 p65_translocation p65 Nuclear Translocation Evodiamine->p65_translocation Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bax Bax Bcl2->Bax Apoptosis_PI3K Apoptosis Bax->Apoptosis_PI3K Apoptosis_MAPK Apoptosis ERK->Apoptosis_MAPK JNK_p38->Apoptosis_MAPK NFkB_Target_Genes NF-κB Target Genes (Proliferation, Survival) p65_translocation->NFkB_Target_Genes

Caption: Evodiamine's anti-cancer signaling pathways.

Anti-Inflammatory Activity

Evodiamine exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. By preventing the phosphorylation of IκB and the subsequent nuclear translocation of p65, evodiamine reduces the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.

Evodiamine_Anti_Inflammatory_Signaling cluster_NFkB NF-κB Pathway Evodiamine Evodiamine IKK IKK Evodiamine->IKK Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK IkB IκB IKK->IkB p65 p65 IkB->p65 p65_translocation p65 Nuclear Translocation p65->p65_translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) p65_translocation->Pro_inflammatory_Genes

Caption: Evodiamine's anti-inflammatory signaling pathway.

Experimental Protocols

Isolation of Evodiamine from Evodia rutaecarpa

This protocol describes a general procedure for the extraction and purification of evodiamine from the dried fruits of Evodia rutaecarpa.

Isolation_Workflow Start Dried Fruits of Evodia rutaecarpa Extraction Extraction with 70% Ethanol (3x, 2h each, reflux) Start->Extraction Filtration_Drying Filtration and Drying (Reduced Pressure) Extraction->Filtration_Drying Acid_Wash Addition of Acidified Water (pH 3) Filtration_Drying->Acid_Wash Column_Chromatography Macroporous Resin Column Chromatography Acid_Wash->Column_Chromatography Elution Elution with Ethanol Column_Chromatography->Elution Purification Preparative HPLC Elution->Purification Final_Product Purified Evodiamine Purification->Final_Product

Caption: Workflow for the isolation of evodiamine.

Protocol:

  • Extraction: The dried and powdered fruits of Evodia rutaecarpa are extracted with 8 volumes of 70% ethanol under reflux for 2 hours. This process is repeated three times.[1]

  • Filtration and Concentration: The combined ethanol extracts are filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.[1]

  • Acid-Base Extraction: The crude extract is suspended in acidified water (pH 3). This solution is then passed through a macroporous resin column.[1]

  • Column Chromatography: The column is washed with water to remove impurities. Evodiamine is then eluted with ethanol.[1]

  • Purification: The ethanol eluate is concentrated and further purified by preparative high-performance liquid chromatography (HPLC). A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Chemical Synthesis of Evodiamine

Several methods for the chemical synthesis of evodiamine have been reported. One common approach involves the condensation of tryptamine with N-methylisatoic anhydride.

Protocol Outline:

  • Preparation of Tryptamine: Tryptamine can be prepared by the catalytic hydrogenation of indole acetonitrile using a palladium on carbon catalyst.[3]

  • Formylation of Tryptamine: Tryptamine is reacted with ethyl formate in dichloromethane to undergo a formylation reaction.[3]

  • Cyclization: Trifluoroacetic acid is added to the reaction mixture to induce cyclization.[3]

  • Preparation of the Second Intermediate: N-methylanthranilic acid is reacted with excess ethyl chloroformate under reflux to form another key intermediate.[3]

  • Condensation: The two intermediates are subjected to a condensation reaction in a non-polar solvent system to yield evodiamine.[3]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of evodiamine on cancer cells.[4][5]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and cultured overnight.[4][5]

  • Treatment: The cells are treated with various concentrations of evodiamine (e.g., 0.2, 0.5, 1.0, 2.5, 5.0, 10, 20, and 40 µM) for 24 to 48 hours.[4][5]

  • MTT Addition: After the treatment period, 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4][5]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[4][5]

Western Blot Analysis for Signaling Pathway Modulation

This protocol details the procedure for analyzing the effect of evodiamine on the phosphorylation of key proteins in the PI3K/Akt and MAPK/ERK pathways.

Western_Blot_Workflow Start Cell Treatment with Evodiamine Cell_Lysis Cell Lysis and Protein Quantification Start->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% BSA in TBST Transfer->Blocking Primary_Ab Incubation with Primary Antibody (overnight at 4°C) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody (1h at RT) Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection Analysis Densitometric Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

Protocol:

  • Cell Lysis: After treatment with evodiamine, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, p65, IκB). Recommended dilutions are typically between 1:100 and 1:400 for p65 and 1:2000 for phospho-ERK.[9][10]

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[8]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified by densitometry.

Conclusion

Evodiamine is a promising natural product with significant potential for drug development, particularly in the areas of oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential. This guide provides a comprehensive resource for researchers, summarizing the current knowledge on evodiamine's chemical and biological properties and offering detailed experimental protocols to facilitate further investigation into its mechanisms of action and therapeutic applications. Continued research is warranted to fully elucidate its pharmacological profile and to translate these preclinical findings into clinical benefits.

References

Evandamine synthesis and purification methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of Evodiamine for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the prevailing methods for the synthesis and purification of Evodiamine, a quinazolinocarboline alkaloid with significant therapeutic potential. The content is structured to offer actionable insights and detailed protocols for researchers and professionals engaged in drug discovery and development.

Synthesis of Evodiamine

The chemical synthesis of Evodiamine is crucial for obtaining pure material for pharmacological studies and for the generation of novel analogs. Two prominent and effective methods are one-pot total synthesis and mechanochemical synthesis.

One-Pot Total Synthesis

This method offers an efficient route to Evodiamine and its analogs through a three-component reaction involving tryptamine, N-methylisatoic anhydride, and a one-carbon synthon.[1][2] The continuous biscyclization reaction simplifies the synthetic process, making it a pot-economic approach.

Experimental Protocol:

A detailed protocol for the one-pot synthesis of Evodiamine is as follows:

  • To a solution of tryptamine (1.0 mmol) and N-methylisatoic anhydride (1.0 mmol) in dimethylacetamide (DMA, 5.0 mL), add triethoxymethane (2.0 mmol) as a cosolvent.

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv) as a base and trifluoroacetic anhydride (TFAA) (1.0 equiv).

  • Heat the reaction mixture at 100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanochemical Synthesis

Mechanochemical synthesis, utilizing techniques such as ball milling, presents an environmentally friendly alternative to traditional solvent-based methods. This approach often leads to shorter reaction times and reduced waste generation.

Experimental Protocol:

The following protocol outlines the mechanochemical synthesis of Evodiamine:

  • Place tryptamine (1.0 mmol), N-methylisatoic anhydride (1.0 mmol), and a catalytic amount of a suitable acid or base into a stainless-steel milling jar containing stainless-steel balls.

  • Conduct the milling in a planetary ball mill at a specified frequency (e.g., 20-30 Hz) for a designated time (e.g., 30-60 minutes).

  • After milling, dissolve the resulting powder in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the solution to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude Evodiamine using column chromatography or crystallization.

Data Presentation: Synthesis Methods
Synthesis MethodKey ReagentsTypical YieldPurityReference
One-Pot Synthesis Tryptamine, N-methylisatoic anhydride, Triethoxymethane, DABCO, TFAA60-85% (for analogs)>95% (after chromatography)[1][2]
Mechanochemical Tryptamine, N-methylisatoic anhydride, Catalyst63-78% (for analogs)>95% (after chromatography)

Purification of Evodiamine

The purification of Evodiamine from either synthetic reaction mixtures or natural product extracts is critical to ensure the quality and reliability of subsequent biological and pharmacological evaluations. Common purification techniques include column chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization.

Column Chromatography

Column chromatography is a widely used technique for the purification of Evodiamine on both small and large scales.

Experimental Protocol:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Pack a glass column with the slurry to the desired height.

  • Dissolve the crude Evodiamine in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity, typically starting with a hexane/ethyl acetate mixture and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor by TLC to identify those containing pure Evodiamine.

  • Combine the pure fractions and evaporate the solvent to yield purified Evodiamine.

Preparative Reversed-Phase HPLC (RP-HPLC)

For achieving high purity, preparative RP-HPLC is a powerful technique.

Experimental Protocol:

  • Dissolve the partially purified Evodiamine in a suitable solvent, such as methanol or acetonitrile.

  • Use a preparative C18 column as the stationary phase.

  • Employ a mobile phase consisting of a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent (acetonitrile or methanol).

  • Elute the sample using a linear or step gradient of the organic solvent. A typical gradient might start at 30% acetonitrile and increase to 80% over 30-40 minutes.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Collect the fractions corresponding to the Evodiamine peak.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Crystallization

Crystallization is an effective final step for obtaining highly pure Evodiamine.

Experimental Protocol:

  • Dissolve the purified Evodiamine in a minimal amount of a suitable hot solvent in which it has high solubility (e.g., ethanol, methanol, or acetone).

  • If colored impurities are present, treat the hot solution with activated charcoal and filter.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to obtain pure Evodiamine.

Data Presentation: Purification Methods
Purification MethodStationary/Mobile Phase or SolventTypical RecoveryAchievable Purity
Column Chromatography Silica gel; Hexane/Ethyl Acetate gradient70-90%>98%
Preparative RP-HPLC C18 column; Water/Acetonitrile gradient>80%>99%
Crystallization Ethanol, Methanol, or Acetone80-95%>99.5%

Signaling Pathways and Experimental Workflows

Evodiamine exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for drug development professionals.

Evodiamine Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Tryptamine Tryptamine One-pot_Reaction One-pot_Reaction Tryptamine->One-pot_Reaction Mechanochemical_Reaction Mechanochemical_Reaction Tryptamine->Mechanochemical_Reaction N-methylisatoic_anhydride N-methylisatoic_anhydride N-methylisatoic_anhydride->One-pot_Reaction N-methylisatoic_anhydride->Mechanochemical_Reaction Crude_Evodiamine Crude_Evodiamine One-pot_Reaction->Crude_Evodiamine Mechanochemical_Reaction->Crude_Evodiamine Column_Chromatography Column_Chromatography Crude_Evodiamine->Column_Chromatography Preparative_HPLC Preparative_HPLC Column_Chromatography->Preparative_HPLC Crystallization Crystallization Preparative_HPLC->Crystallization Pure_Evodiamine Pure_Evodiamine Crystallization->Pure_Evodiamine

Caption: Workflow for Evodiamine Synthesis and Purification.

Evodiamine's Effect on the PI3K/Akt Signaling Pathway

Evodiamine has been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Proliferation_Survival Proliferation_Survival Akt->Proliferation_Survival Evodiamine Evodiamine Evodiamine->PI3K Evodiamine->Akt Inhibits Phosphorylation

Caption: Evodiamine inhibits the PI3K/Akt signaling pathway.

Evodiamine's Modulation of the NF-κB Signaling Pathway

Evodiamine can also suppress the pro-inflammatory and pro-survival NF-κB signaling pathway.

G Inflammatory_Stimuli Inflammatory_Stimuli IKK_Complex IKK_Complex Inflammatory_Stimuli->IKK_Complex IκBα IκBα IKK_Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression Promotes Evodiamine Evodiamine Evodiamine->IKK_Complex Inhibits

Caption: Evodiamine suppresses the NF-κB signaling pathway.

Evodiamine's Impact on the STAT3 Signaling Pathway

The STAT3 signaling pathway, implicated in cell proliferation and survival, is another target of Evodiamine.

G Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_Dimer STAT3_Dimer STAT3->STAT3_Dimer Dimerizes Nucleus Nucleus STAT3_Dimer->Nucleus Translocates to Target_Gene_Expression Target_Gene_Expression Nucleus->Target_Gene_Expression Induces Evodiamine Evodiamine Evodiamine->JAK Inhibits Evodiamine->STAT3 Inhibits Phosphorylation

Caption: Evodiamine inhibits the STAT3 signaling pathway.

References

Evodiamine: A Comprehensive Technical Guide on its Discovery, Origin, and Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodiamine is a naturally occurring indole alkaloid first isolated from the fruit of the traditional Chinese medicinal plant, Tetradium ruticarpum (formerly Evodia rutaecarpa). With a rich history of use in traditional medicine, modern scientific investigation has revealed its significant pharmacological potential, particularly in oncology. This technical guide provides an in-depth overview of the discovery and origin of evodiamine, detailed experimental protocols for its isolation and analysis, a compilation of its biological activity, and a mechanistic exploration of its effects on key cellular signaling pathways.

Discovery and Origin

Evodiamine was first isolated in 1915 by Japanese chemists Asahina and Kashiwagi from the unripe fruits of Evodia rutaecarpa, a plant used for centuries in traditional Chinese medicine to treat a variety of ailments, including headaches, abdominal pain, and vomiting. The plant, belonging to the Rutaceae family, is native to East Asia. The primary source of evodiamine remains the dried fruit of Tetradium ruticarpum. The structure of evodiamine was elucidated in the mid-20th century, revealing a unique quinazolinocarboline alkaloidal skeleton.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₇N₃O
Molecular Weight303.36 g/mol
AppearanceYellow crystalline powder
Melting Point278 °C
SolubilitySoluble in acetone, chloroform, and DMSO. Sparingly soluble in ethanol. Insoluble in water.
StabilityUnstable at temperatures above 60°C and in pH < 5 or > 9.[1]

Experimental Protocols

Extraction of Evodiamine from Tetradium ruticarpum

Several methods have been developed for the extraction of evodiamine from the dried fruits of Tetradium ruticarpum. The choice of method often depends on the desired yield and purity.

3.1.1. Soxhlet Extraction

  • Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.

  • Solvent: 95% Ethanol or Methanol.

  • Procedure:

    • Grind the dried fruits of Tetradium ruticarpum to a fine powder.

    • Place the powdered material (typically 50-100 g) into a thimble.

    • Position the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the round-bottom flask with the extraction solvent (e.g., 500 mL of 95% ethanol).

    • Assemble the apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

    • After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

3.1.2. Ultrasonic-Assisted Extraction (UAE)

  • Apparatus: Ultrasonic bath or probe sonicator, beaker or flask.

  • Solvent: 70% Ethanol.

  • Procedure:

    • Mix the powdered plant material with the solvent in a 1:10 (w/v) ratio.

    • Place the mixture in an ultrasonic bath or use a probe sonicator.

    • Sonify for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction process on the residue for exhaustive extraction.

    • Combine the extracts and concentrate under reduced pressure.

3.1.3. Supercritical Fluid Extraction (SFE)

  • Apparatus: Supercritical fluid extractor.

  • Fluid: Supercritical CO₂ with a modifier (e.g., ethanol).

  • Procedure:

    • Pack the powdered plant material into the extraction vessel.

    • Set the extraction parameters: pressure (e.g., 20-30 MPa), temperature (e.g., 40-50°C), and CO₂ flow rate (e.g., 2-4 L/min).

    • Introduce the modifier (e.g., 5-10% ethanol) to enhance the extraction efficiency of the polar alkaloid.

    • Perform the extraction for a set duration (e.g., 1-2 hours).

    • Collect the extract in a separator where the CO₂ is vaporized, leaving behind the extracted compounds.

Purification of Evodiamine

The crude extract containing evodiamine can be purified using chromatographic techniques.

3.2.1. Column Chromatography

  • Stationary Phase: Silica gel (200-300 mesh).

  • Mobile Phase: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity with methanol).

  • Procedure:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto a pre-packed silica gel column.

    • Elute the column with the mobile phase gradient.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (e.g., 95:5) mobile phase and UV detection at 254 nm.

    • Combine the fractions containing pure evodiamine and evaporate the solvent.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Procedure:

    • Dissolve the partially purified extract in the mobile phase.

    • Inject the solution onto the Prep-HPLC system.

    • Elute with a suitable gradient program to separate evodiamine from other components.

    • Collect the peak corresponding to evodiamine.

    • Lyophilize or evaporate the solvent to obtain highly purified evodiamine.

Quantification of Evodiamine

Accurate quantification of evodiamine in extracts or biological samples is crucial for research and quality control.

3.3.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical isocratic mobile phase is acetonitrile:water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare a series of standard solutions of pure evodiamine of known concentrations.

    • Inject the standards to generate a calibration curve.

    • Prepare the sample solution by dissolving the extract in the mobile phase and filtering through a 0.45 µm syringe filter.

    • Inject the sample solution and determine the peak area of evodiamine.

    • Calculate the concentration of evodiamine in the sample using the calibration curve.

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in biological matrices, LC-MS/MS is the preferred method.

  • LC Conditions: Similar to HPLC-UV, often with ultra-high-performance liquid chromatography (UHPLC) for faster analysis.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: For evodiamine, a common transition is m/z 304.1 -> 146.1.

  • Procedure:

    • Develop and optimize the LC-MS/MS method using a pure standard of evodiamine.

    • Prepare samples, often involving protein precipitation or solid-phase extraction for biological fluids.

    • Construct a calibration curve using matrix-matched standards.

    • Analyze the samples and quantify evodiamine based on the peak area ratios of the analyte to an internal standard.

Biological Activity and Quantitative Data

Evodiamine exhibits a wide range of biological activities, with its anti-cancer properties being the most extensively studied.

In Vitro Anti-Cancer Activity of Evodiamine (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)
A549Lung Cancer1.5 - 10
H1299Lung Cancer~5
MCF-7Breast Cancer1 - 5
MDA-MB-231Breast Cancer1 - 5
HepG2Liver Cancer2.5 - 10
SGC-7901Gastric Cancer1 - 5
HCT116Colon Cancer2.5 - 10
U87Glioblastoma~5
PC-3Prostate Cancer1 - 5
K562Leukemia~2.5

Note: IC₅₀ values can vary depending on the assay conditions and exposure time.

Preclinical Pharmacokinetic Parameters of Evodiamine

Evodiamine generally exhibits low oral bioavailability due to its poor water solubility and extensive first-pass metabolism.[2]

SpeciesDose and RouteCmaxTmax (h)T₁/₂ (h)AUC (ng·h/mL)Bioavailability (%)
Rat500 mg/kg (oral)49.0 ± 19.0 ng/mL~11.6 / 78.4 (biphasic)-0.1
Rat100 mg/kg (oral)161.3 ± 3.45 µg/L4.07-919.16 ± 9.73-
Rat (inclusion complex)100 mg/kg (oral)252.5 ± 12.43 µg/L4.00-2359.76 ± 31.58256.73% (relative)
Rabbit4 mg/kg (IV)877.0 ± 96.6 ng/mL0.083 (5 min)---
Beagle Dog57.5 mg (oral)10.48 ± 7.28 mg/L2.18---
Beagle Dog (solid dispersion)57.5 mg (oral)27.85 ± 13.78 mg/L0.57---

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T₁/₂: Elimination half-life; AUC: Area under the plasma concentration-time curve. [2][3][4][5][6]

Mechanisms of Action and Signaling Pathways

Evodiamine exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. These effects are mediated by its interaction with several key signaling pathways.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Evodiamine has been shown to inhibit the mTOR signaling pathway, leading to decreased cancer cell proliferation.[7][8]

mTOR_Pathway Evodiamine Evodiamine AKT AKT Evodiamine->AKT inhibits mTORC1 mTORC1 Evodiamine->mTORC1 inhibits Apoptosis Apoptosis Evodiamine->Apoptosis FAK FAK Evodiamine->FAK inhibits PI3K PI3K PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Growth S6K1->Proliferation eIF4E->Proliferation FAK->PI3K

Caption: Evodiamine inhibits the FAK/PI3K/AKT/mTOR signaling pathway.

Inhibition of the STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation and survival. Evodiamine has been shown to suppress STAT3 activation.[9]

STAT3_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R JAK2 JAK2 IL6R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus translocation Gene Gene Transcription (e.g., Bcl-2, Cyclin D1) Nucleus->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Evodiamine Evodiamine Evodiamine->JAK2 inhibits SHP1 SHP-1 Evodiamine->SHP1 induces SHP1->pSTAT3 dephosphorylates

Caption: Evodiamine inhibits STAT3 signaling via JAK2 and SHP-1.

Inhibition of Topoisomerases I and II

Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication and transcription. Evodiamine acts as a dual inhibitor of topoisomerase I and II, leading to DNA damage and cell cycle arrest.[10][11]

Topoisomerase_Inhibition Evodiamine Evodiamine TopoI_DNA_complex Topo I-DNA Cleavable Complex Evodiamine->TopoI_DNA_complex stabilizes TopoII_DNA_complex Topo II-DNA Cleavable Complex Evodiamine->TopoII_DNA_complex stabilizes TopoI Topoisomerase I TopoII Topoisomerase II DNA_supercoiled Supercoiled DNA DNA_supercoiled->TopoI_DNA_complex Topo I DNA_supercoiled->TopoII_DNA_complex Topo II DNA_relaxed Relaxed DNA TopoI_DNA_complex->DNA_relaxed religation DNA_damage DNA Strand Breaks TopoI_DNA_complex->DNA_damage TopoII_DNA_complex->DNA_relaxed religation TopoII_DNA_complex->DNA_damage CellCycleArrest G2/M Cell Cycle Arrest DNA_damage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Evodiamine inhibits Topoisomerases I & II by stabilizing the cleavable complex.

Conclusion

Evodiamine is a promising natural product with well-documented anti-cancer properties. Its multi-target mechanism of action, involving the inhibition of key signaling pathways like mTOR and STAT3, as well as the dual inhibition of topoisomerases, makes it an attractive candidate for further drug development. However, its poor pharmacokinetic profile, particularly its low oral bioavailability, presents a significant challenge. Future research should focus on the development of novel drug delivery systems and the synthesis of more potent and bioavailable derivatives to fully exploit the therapeutic potential of this intriguing natural compound. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of evodiamine.

References

In Vitro Plasma Stability of Evandamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The assessment of in vitro plasma stability is a critical step in the early stages of drug discovery and development. It provides essential insights into a compound's metabolic fate and helps predict its in vivo pharmacokinetic profile. This technical guide outlines a comprehensive methodology for evaluating the in vitro plasma stability of the novel compound Evandamine (C₁₁H₁₆N₄S). While specific experimental data for this compound is not publicly available, this document provides a detailed framework for conducting such an investigation, including experimental protocols, data presentation standards, and workflow visualizations. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction

This compound is a chemical entity identified by its molecular formula C₁₁H₁₆N₄S[1][2]. As with any potential therapeutic agent, understanding its stability in a biological matrix like plasma is fundamental to its development. Plasma contains a variety of enzymes, such as esterases and proteases, that can metabolize drug candidates. The rate of this metabolism directly influences a drug's half-life, bioavailability, and ultimately its dosing regimen.

An in vitro plasma stability assay serves as an early, cost-effective screen to:

  • Identify compounds that are rapidly degraded, allowing for their early deselection or structural modification.

  • Estimate a compound's intrinsic clearance in plasma.

  • Provide data to help build robust pharmacokinetic/pharmacodynamic (PK/PD) models.

This guide presents a standardized protocol for determining the stability of this compound in plasma from various species, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification.

Experimental Protocols

The following section details a standard protocol for an in vitro plasma stability assay.

Materials and Reagents
  • Test Compound: this compound

  • Plasma: Pooled, heparinized plasma from relevant species (e.g., human, rat, mouse), stored at -80°C.

  • Control Compounds:

    • High Stability Control: A compound known to be stable in plasma (e.g., Verapamil).

    • Low Stability Control: A compound known to be rapidly degraded in plasma (e.g., Procaine).

  • Solvents and Buffers:

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Formic Acid (FA), LC-MS grade.

  • Internal Standard (IS): A stable, structurally similar compound for LC-MS/MS analysis.

  • Equipment:

    • Incubator or water bath set to 37°C.

    • Vortex mixer.

    • Centrifuge.

    • Calibrated pipettes.

    • 96-well plates or microcentrifuge tubes.

    • LC-MS/MS system.

Assay Procedure

The experimental workflow involves incubation of the test compound in plasma, followed by sample quenching and analysis.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_plasma Thaw Plasma (on ice) pre_warm Pre-warm Plasma at 37°C for 5 min prep_plasma->pre_warm prep_compound Prepare this compound Working Solution initiate_rxn Initiate Reaction: Add this compound to Plasma (Final Conc. ~1 µM) prep_compound->initiate_rxn prep_controls Prepare Control Solutions pre_warm->initiate_rxn incubate Incubate at 37°C initiate_rxn->incubate take_aliquot Take Aliquots at Time Points (0, 15, 30, 60, 120 min) incubate->take_aliquot quench Quench Reaction: Add 3-4 vols. cold ACN with Internal Standard take_aliquot->quench vortex_centrifuge Vortex and Centrifuge (e.g., 12000 rpm, 10 min) quench->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant lcms_analysis Analyze by LC-MS/MS supernatant->lcms_analysis data_proc Calculate % Remaining and Half-Life (t½) lcms_analysis->data_proc

Caption: Standard workflow for in vitro plasma stability assay.

Step-by-Step Protocol:

  • Preparation: Thaw frozen plasma on ice. Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and dilute it to a working concentration in an appropriate solvent.

  • Incubation: Pre-warm plasma aliquots in a water bath at 37°C for 5 minutes. To initiate the reaction, add a small volume of the this compound working solution to the plasma (final concentration typically 1 µM) and vortex gently.

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

  • Quenching: Immediately transfer the aliquot into a tube or well containing 3-4 volumes of cold acetonitrile with a fixed concentration of the internal standard. This step stops the enzymatic reaction and precipitates plasma proteins[3].

  • Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 12,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins[3].

  • Analysis: Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis. The concentration of this compound relative to the internal standard is measured.

LC-MS/MS Analysis

A validated LC-MS/MS method is crucial for accurate quantification.

  • Chromatography: Use a suitable C18 column with a gradient mobile phase, typically consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B)[3][4].

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.

Data Analysis

The primary goal is to determine the rate of disappearance of the parent compound over time.

  • Calculate Peak Area Ratios: Determine the peak area ratio of this compound to the Internal Standard at each time point.

  • Calculate Percent Remaining: Normalize the peak area ratio at each time point to the ratio at time zero.

    • % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100%

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the resulting linear regression line is the elimination rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k

The relationship between these calculation steps can be visualized as follows:

data_analysis_flow raw_data LC-MS/MS Peak Areas (this compound & IS) ratio Calculate Peak Area Ratio (Analyte/IS) raw_data->ratio For each time point percent_rem Calculate % Remaining (vs. T=0) ratio->percent_rem plot Plot ln(% Remaining) vs. Time percent_rem->plot slope Determine Slope (k) from Linear Regression plot->slope half_life Calculate Half-Life t½ = 0.693 / k slope->half_life

Caption: Data analysis workflow for calculating plasma stability half-life.

Data Presentation

Results should be presented clearly to allow for easy interpretation and comparison across different species or compounds.

Table 1: In Vitro Plasma Stability of this compound at 37°C
ParameterHuman PlasmaRat PlasmaMouse Plasma
Half-Life (t½, min) > 1208545
% Remaining at 120 min 92%38%15%
Intrinsic Clearance (CLint, µL/min/mg protein) < 5.88.215.4

Note: Data presented are hypothetical and for illustrative purposes only.

Table 2: Stability of Control Compounds
CompoundSpeciesExpected Half-Life (min)Observed Half-Life (min)Assay Acceptance
Verapamil Human> 120> 120Pass
Procaine Human< 158Pass

Note: Data presented are hypothetical and for illustrative purposes only. The inclusion of controls validates the assay's performance.

Conclusion

This technical guide provides a robust framework for assessing the in vitro plasma stability of this compound. By following the detailed experimental and analytical protocols, researchers can generate reliable data to inform critical decisions in the drug development pipeline. The stability profile of a compound like this compound across different species is a key determinant of its potential for further development, helping to predict its in vivo behavior and guide the design of subsequent preclinical and clinical studies. The consistent application of such standardized assays is essential for the efficient and successful advancement of new therapeutic candidates.

References

Evandamine solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of Evodiamine

This guide provides a comprehensive overview of the solubility of evodiamine, a quinazolinocarboline alkaloid isolated from the fruit of Evodia rutaecarpa, in common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who require detailed solubility data and experimental methodologies. Evodiamine has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-obesity, and antitumor effects.[1] However, its poor solubility presents a major challenge for its therapeutic development.[2][3]

Quantitative Solubility Data

The solubility of evodiamine varies significantly across different solvents, a critical consideration for its extraction, purification, formulation, and in vitro experimental design.[4] Generally, it is insoluble in aqueous solutions but shows solubility in various organic solvents.[2][5] The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of Evodiamine in Common Solvents

SolventSolubilityConcentration (mM)Conditions
DMSO 12 mg/mL[6]39.55 mM[6]25°C[6]
10 mg/mL[1]32.96 mM[1]Requires sonication[1]
up to 5 mg/mL[7]~16.5 mMNot specified
Phosphate Buffer (pH 6.8) 3.8 µg/mL[8][9]~0.0125 µM37°C[8][9]

Table 2: Qualitative Solubility of Evodiamine

SolventSolubility Description
Water Insoluble[2][3][5][6], Practically insoluble[10]
Acetone Very soluble[5], Highly soluble[3], Soluble[2][10]
Ethanol (dilute) Barely soluble[3][5]
Alcohol Slightly soluble[10]
Ether Barely soluble[3][5], Slightly soluble[10]
Chloroform Insoluble[3], Barely soluble[5], Slightly soluble[10]
Benzene Insoluble[3][5], Practically insoluble[10]
Petroleum Ether Practically insoluble[10]

Note: The solubility of evodiamine in organic solvents like chloroform, dichloromethane, acetone, ethyl acetate, butanol, isopropanol, ethanol, and methanol has been shown to increase with rising temperature (from 283.2 K to 323.2 K).[4]

Experimental Protocols for Solubility Determination

The determination of evodiamine's solubility is crucial for optimizing its extraction, purification, and formulation processes.[4] The most common method cited for determining equilibrium solubility is the shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is adapted from methodologies used to determine the solubility of evodiamine in various organic solvents.[4][11]

Objective: To determine the equilibrium solubility of evodiamine in a specific solvent at a controlled temperature.

Materials:

  • Evodiamine (solid)

  • Selected solvent (e.g., ethanol, methanol, dichloromethane)

  • Thermostatic shaker or water bath

  • Centrifuge or filtration apparatus (e.g., 0.45 µm membrane filter)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation: Add an excess amount of solid evodiamine to a known volume of the selected solvent in a sealed container. This ensures that a saturated solution is formed.

  • Equilibration: Place the container in a thermostatic shaker set to the desired temperature (e.g., 25°C / 298.15 K). Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the mixture to settle. Separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtering the solution through a membrane filter (e.g., 0.45 µm) to remove any solid particles.[9]

  • Quantification:

    • Accurately dilute a known volume of the saturated solution with the mobile phase used for HPLC analysis.

    • Inject the diluted sample into the HPLC system.

    • The concentration of evodiamine is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of evodiamine.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm)[11]

    • Mobile Phase: A mixture of methanol and water (e.g., 68:32 v/v)[11]

    • Flow Rate: 1.0 mL/min[11]

    • Detection: UV detector set at 225 nm[11]

    • Column Temperature: 30°C (303 K)[11]

Repeat the experiment at least twice to ensure the repeatability of the results.[4]

Visualization of Workflows and Pathways

Experimental Workflow: Solubility Determination

The following diagram outlines the key steps in the shake-flask method for determining evodiamine solubility.

G A Add excess Evodiamine to solvent B Equilibrate in thermostatic shaker (Constant Temperature) A->B C Separate solid and liquid phases (Centrifugation / Filtration) B->C D Collect saturated supernatant C->D E Dilute sample accurately D->E F Analyze concentration by HPLC E->F G Calculate Solubility F->G

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathway: Evodiamine Inhibition of NF-κB

Evodiamine exerts some of its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway.[6] It has been shown to suppress the activation of IκB kinase (IKK), which is a critical step in the activation of NF-κB.[6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNF->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Bound & Inactive NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Evodiamine Evodiamine Evodiamine->IKK Inhibits Gene Target Gene Transcription (Inflammation, Proliferation) NFkB_nuc->Gene Promotes

Caption: Evodiamine's inhibitory effect on the NF-κB signaling pathway.

References

Evodiamine's Biological Targets: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Molecular Interactions and Signaling Pathways

Introduction

Evodiamine, a quinazolinocarboline alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] Traditionally used in Chinese medicine, this bioactive compound has demonstrated potent anti-cancer, anti-inflammatory, and analgesic properties.[3][4] This technical guide provides a comprehensive overview of the known biological targets of evodiamine, focusing on the molecular mechanisms that underpin its therapeutic potential. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Biological Targets and Mechanisms of Action

Evodiamine exerts its biological effects through the modulation of a multitude of cellular targets and signaling pathways. Its polypharmacological nature makes it a compelling candidate for the development of therapies for complex diseases such as cancer and chronic inflammatory conditions. The primary targets can be broadly categorized into enzymes, transcription factors, and ion channels.

Enzymatic Targets

Evodiamine has been shown to directly inhibit the activity of several key enzymes involved in cellular proliferation and survival.

Topoisomerases I and II: DNA topoisomerases are critical enzymes that regulate the topology of DNA and are well-established targets for cancer chemotherapy.[5] Evodiamine acts as a dual catalytic inhibitor of both topoisomerase I and topoisomerase II.[5] Unlike camptothecin, which stabilizes the topoisomerase I-DNA cleavable complex, evodiamine's inhibitory mechanism does not involve trapping this complex, suggesting a different mode of action.[5][6] This characteristic may allow it to overcome resistance mechanisms associated with conventional topoisomerase inhibitors.[5]

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] Evodiamine has been shown to inhibit the expression of COX-2, contributing to its anti-inflammatory effects.[3][7]

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Evodiamine has been observed to downregulate the phosphorylation of FAK, thereby inhibiting cancer cell proliferation and migration.

Modulation of Signaling Pathways

A significant portion of evodiamine's biological activity stems from its ability to modulate critical signaling cascades that are often dysregulated in disease.

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[8] Evodiamine effectively suppresses both constitutive and interleukin-6 (IL-6)-induced STAT3 activation.[8] This inhibition is mediated, at least in part, by the induction of the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3.[8] The suppression of STAT3 signaling by evodiamine leads to the downregulation of its target genes, resulting in cell cycle arrest and apoptosis.[8]

STAT3_Signaling_Pathway cluster_membrane Cell Membrane Evodiamine Evodiamine SHP1 SHP-1 Evodiamine->SHP1 induces pSTAT3 p-STAT3 SHP1->pSTAT3 dephosphorylates IL6R IL-6R JAK JAK IL6R->JAK activates IL6 IL-6 IL6->IL6R binds pJAK p-JAK STAT3 STAT3 pJAK->STAT3 phosphorylates STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer dimerizes Gene_Expression Gene Expression (e.g., Cyclin D1, Bcl-2) Nucleus Nucleus STAT3_dimer->Nucleus translocates Nucleus->Gene_Expression promotes Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation leads to

Caption: Evodiamine inhibits the STAT3 signaling pathway.

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival.[9] Dysregulation of this pathway is a common feature of many cancers.[9] Evodiamine has been shown to inhibit the PI3K/Akt signaling pathway in various cancer cell types.[9][10] It can suppress the phosphorylation of Akt, a key downstream effector of PI3K.[10] In some contexts, this inhibition is linked to the upregulation of the tumor suppressor PTEN.[9] The net effect is the induction of apoptosis and inhibition of cell proliferation.[9]

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane Evodiamine Evodiamine RTK Receptor Tyrosine Kinase (RTK) Evodiamine->RTK inhibits PI3K PI3K Evodiamine->PI3K inhibits RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK binds PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates pAkt p-Akt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream activates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival promotes

Caption: Evodiamine inhibits the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in the inflammatory response and in cancer development by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[4][11] Evodiamine has been demonstrated to inhibit the activation of NF-κB induced by various stimuli.[11] It achieves this by inhibiting the IκBα kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[11] By preventing IκBα degradation, evodiamine sequesters NF-κB in the cytoplasm, thereby blocking its nuclear translocation and transcriptional activity.[11]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Evodiamine Evodiamine IKK_complex IKK Complex Evodiamine->IKK_complex inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor binds Receptor->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits IkBa_p p-IκBα NFkB_active Active NF-κB Proteasome Proteasome IkBa_p->Proteasome degradation Nucleus Nucleus NFkB_active->Nucleus translocates Gene_Expression Gene Expression (e.g., COX-2, MMP-9) Nucleus->Gene_Expression promotes

Caption: Evodiamine inhibits the NF-κB signaling pathway.
Ion Channel Modulation

Transient Receptor Potential Vanilloid 1 (TRPV1): TRPV1, also known as the capsaicin receptor, is a non-selective cation channel that is involved in the detection and transduction of noxious stimuli, including heat and inflammatory mediators.[12] Evodiamine acts as an agonist for the rat TRPV1 receptor, inducing responses comparable to capsaicin, albeit with lower potency.[12][13] This interaction is thought to contribute to evodiamine's analgesic and thermoregulatory effects.[12]

Quantitative Data on Biological Interactions

The following tables summarize the available quantitative data for the interaction of evodiamine with its biological targets.

Table 1: Enzymatic Inhibition Data

Target EnzymeAssay TypeIC50 (µM)Cell Line/SystemReference
Topoisomerase IRelaxation Assay60.74Human[5]
Topoisomerase IIRelaxation Assay78.81Human[5]

Table 2: Ion Channel Activity Data

Target ChannelAssay TypeKi (µM)EC50 (nM)SpeciesReference
TRPV1[3H]RTX Binding Inhibition5.95 ± 0.87-Rat[12]
TRPV145Ca2+ Uptake-856 ± 43Rat[12]
TRPV1Intracellular Calcium Increase-155.20 ± 8.2Human[8]
TRPV1Intracellular Calcium Increase-652.2 ± 26.7Rat[8]

Table 3: Cytotoxicity Data in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MCF-7Breast Cancer6.0224[14]
A549Non-small Cell Lung Carcinoma22.4424[15]
LLCLewis Lung Carcinoma6.8648[15]
HL-60Human Leukemia0.58-[16]
Caco-2Colon Adenocarcinoma2.02-[16]

Note: The absence of specific Ki or IC50 values for direct binding to targets like STAT3, PI3K, and NF-κB in the literature suggests that evodiamine's primary mechanism of action on these pathways is likely through the modulation of upstream regulatory proteins rather than direct inhibition.

Experimental Protocols

Detailed, step-by-step protocols for key experiments are crucial for the replication and validation of scientific findings. Below are representative methodologies for assays commonly used to evaluate the biological activity of evodiamine.

Western Blot for Phosphorylated STAT3

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cell lysates by Western blotting, a common method to assess the activation status of the STAT3 signaling pathway.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis (RIPA buffer) start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification denaturation Protein Denaturation (Laemmli buffer, 95°C) quantification->denaturation sds_page SDS-PAGE denaturation->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-STAT3, 4°C overnight) blocking->primary_ab wash1 Washing (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated, RT 1h) wash1->secondary_ab wash2 Washing (TBST) secondary_ab->wash2 detection Chemiluminescent Detection (ECL substrate) wash2->detection imaging Imaging (Chemidoc system) detection->imaging end End: Data Analysis imaging->end

Caption: Workflow for Western Blot analysis of p-STAT3.
  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of evodiamine or a vehicle control for the desired time period. For inducible STAT3 activation, stimulate cells with a cytokine such as IL-6.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay.

  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 9.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or total STAT3.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Topoisomerase_Assay_Workflow start Start: Prepare Reaction Mix add_components Add to tube: - Reaction Buffer - Supercoiled Plasmid DNA - Evodiamine/Vehicle start->add_components add_enzyme Add Topoisomerase I add_components->add_enzyme incubation Incubate at 37°C (30 minutes) add_enzyme->incubation stop_reaction Stop Reaction (Add Stop Buffer/Loading Dye) incubation->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis staining Stain Gel (Ethidium Bromide) gel_electrophoresis->staining visualization Visualize under UV light staining->visualization end End: Analyze DNA forms visualization->end

Caption: Workflow for Topoisomerase I DNA Relaxation Assay.
  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the desired concentration of evodiamine or a vehicle control.

  • Enzyme Addition: Add human topoisomerase I to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination.

  • Analysis: An effective inhibitor will prevent the conversion of supercoiled DNA to its relaxed form, resulting in a prominent supercoiled DNA band compared to the control.

Conclusion

Evodiamine presents a multifaceted pharmacological profile, engaging with a range of biological targets to exert its therapeutic effects. Its ability to concurrently modulate key signaling pathways involved in cancer and inflammation, such as the STAT3, PI3K/Akt, and NF-κB pathways, underscores its potential as a lead compound for the development of novel multi-targeted therapies. The dual inhibition of topoisomerases I and II further enhances its appeal as an anti-cancer agent. While the direct binding affinities for some of its targets require further elucidation, the existing body of evidence strongly supports the continued investigation of evodiamine and its derivatives in preclinical and clinical settings. This guide provides a foundational understanding of evodiamine's molecular interactions, offering valuable insights for drug development professionals seeking to harness its therapeutic potential.

References

Early-stage research on Evandamine cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Early-Stage Research on Evodiamine Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evodiamine, a quinolone alkaloid compound extracted from the traditional Chinese herb Evodia rutaecarpa, has garnered significant attention for its diverse pharmacological activities, including anti-tumor properties.[1][2][3] Numerous preclinical studies have demonstrated its potential as an anti-cancer agent by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and preventing metastasis across a wide range of cancer cell lines.[4][5] The cytotoxic effects of Evodiamine are attributed to its ability to modulate multiple cellular signaling pathways, making it a compelling candidate for further investigation in drug development.[1][2]

This technical guide provides a consolidated overview of the early-stage research on Evodiamine's cytotoxicity. It summarizes quantitative data from various studies, presents detailed protocols for key cytotoxicity assays, and visualizes the complex signaling pathways and experimental workflows involved.

Quantitative Analysis of Evodiamine Cytotoxicity

The cytotoxic and pro-apoptotic effects of Evodiamine have been quantified across various cancer cell lines. The following tables summarize key findings, including IC50 values (the concentration of a drug that inhibits a biological process by 50%), apoptosis rates, and impacts on cell cycle distribution.

Table 1: IC50 Values of Evodiamine in Various Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeCitation
Neonatal Rat CardiomyocytesN/A (Cardiotoxicity)28.44 µg/mL24 h[6]

Table 2: Pro-Apoptotic and Cell Cycle Effects of Evodiamine

Cell LineCancer TypeConcentrationEffectMeasurementCitation
A549Human Lung Cancer1 µMIncreased ROS Production217.3% of control[7]
A549Human Lung Cancer2.5 µMIncreased ROS Production354.2% of control[7]
A549Human Lung Cancer1 and 2.5 µMSignificant Apoptosis InductionNot specified[7]
A549Human Lung Cancer1 and 2.5 µMG2/M Phase ArrestNot specified[7]
A-375Human Melanoma10 µM (24h)Increased ROS GenerationSignificantly higher than control[8]
A-375Human MelanomaNot specifiedG2/M Cell Cycle ArrestNot specified[8][9]
U2OSHuman OsteosarcomaNot specifiedG2/M Cell Cycle ArrestNot specified[10]
MultipleVarious CancersNot specifiedG2/M Phase ArrestNot specified[4]

Key Signaling Pathways in Evodiamine-Induced Cytotoxicity

Evodiamine exerts its cytotoxic effects by modulating several critical intracellular signaling pathways. These pathways often involve the generation of reactive oxygen species (ROS), activation of caspase cascades leading to apoptosis, and inhibition of cell survival signals.

ROS-Dependent Apoptotic Pathway

A primary mechanism of Evodiamine-induced cytotoxicity is the generation of reactive oxygen species (ROS).[8][11] Elevated intracellular ROS levels create oxidative stress, which can damage cellular components and trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[8][9][11] In human melanoma A-375 cells, Evodiamine treatment leads to increased ROS generation, and the cytotoxic effects can be significantly attenuated by the ROS scavenger, catalase.[8][9] This indicates a crucial role for ROS in mediating Evodiamine-induced cell death.[8]

G cluster_0 cluster_1 Evodiamine Evodiamine ROS ↑ Reactive Oxygen Species (ROS) Evodiamine->ROS Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Evodiamine induces apoptosis via ROS generation and the intrinsic caspase pathway.

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. In several cancer types, this pathway is hyperactivated. Evodiamine has been shown to inhibit the Raf/MEK/ERK signaling pathway in human osteosarcoma cells.[10] It achieves this by suppressing the phosphorylation of key proteins MEK and ERK, thereby downregulating the pathway and contributing to the inhibition of cell proliferation and induction of apoptosis.[10]

G Evodiamine Evodiamine pMEK p-MEK Evodiamine->pMEK Inhibits Raf Raf Raf->pMEK pERK p-ERK pMEK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation

Caption: Evodiamine inhibits the pro-survival Raf/MEK/ERK signaling pathway.

PI3K/AKT/p53 Signaling Pathway

The PI3K/AKT pathway is another crucial regulator of cell survival, and its aberrant activation is common in cancer. Evodiamine has been found to inhibit this pathway in colorectal cancer cells.[12] By inhibiting receptor tyrosine kinases (RTKs) upstream of PI3K/AKT, Evodiamine suppresses the pathway, leading to the upregulation of the tumor suppressor protein p53.[12] This, in turn, modulates the expression of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax, ultimately promoting apoptosis.[2][12]

G Evodiamine Evodiamine RTKs RTKs Evodiamine->RTKs PI3K_AKT PI3K/AKT Pathway RTKs->PI3K_AKT p53 ↑ p53 PI3K_AKT->p53 Inhibits Bcl2 ↓ Bcl-2 p53->Bcl2 Bax ↑ Bax p53->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Evodiamine promotes apoptosis via the PI3K/AKT/p53 signaling axis.

Experimental Protocols

Standardized assays are essential for reliably assessing the cytotoxic effects of compounds like Evodiamine. Below are detailed protocols for three common cytotoxicity and apoptosis assays.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][15]

Workflow:

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[13]

  • Compound Treatment: Prepare various concentrations of Evodiamine. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13][15]

  • Incubation: Incubate the plate for 3-4 hours in a humidified atmosphere at 37°C with 5% CO₂.[13][16]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[13][14]

  • Shaking: Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete solubilization.[17]

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[13][17]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[18] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[18][19]

Workflow:

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with Evodiamine as described in the MTT protocol.

  • Controls: Prepare triplicate wells for each control:[18][20]

    • Vehicle Control (Spontaneous Release): Cells treated with vehicle only.

    • Maximum Release Control: Cells treated with a lysis solution (e.g., Triton X-100) 45 minutes before the assay endpoint.[21]

    • No-Cell Control: Medium only for background absorbance.

  • Supernatant Collection: Centrifuge the 96-well plate at ~1000 RPM for 5 minutes.[21]

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[21]

  • Reagent Addition: Prepare the LDH assay reagent according to the manufacturer's instructions. Add an equal volume of the reagent to each well containing the supernatant.[21]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19][20]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[19][21]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[22] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[23] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[23]

Workflow:

References

Spectroscopic Profile of Evodiamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodiamine, a quinazolinocarboline alkaloid isolated from the unripe fruit of Evodia rutaecarpa, has garnered significant attention in the scientific community for its wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and cardiovascular effects. The precise structural elucidation and quality control of this bioactive compound are paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic analysis of evodiamine, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed data, experimental protocols, and workflow visualizations are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For evodiamine, ¹H and ¹³C NMR spectroscopy provide detailed information about the proton and carbon framework of the molecule, respectively.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of evodiamine exhibits characteristic signals corresponding to its unique fused heterocyclic structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for Evodiamine

Atom No.Chemical Shift (δ) in DMSO-d₆ (ppm)MultiplicityCoupling Constant (J) in Hz
H-17.95d8.0
H-27.20t7.5
H-37.45t7.5
H-47.70d8.0
H-67.55d7.8
H-77.10t7.5
H-87.15t7.5
H-97.40d8.0
H-13a4.90dd12.0, 5.0
H-13b3.20dd12.0, 2.0
H-14α4.40m
H-14β3.05m
N-CH₃3.80s
NH11.80s

Note: The chemical shifts and coupling constants are approximate values and may vary slightly depending on the solvent, concentration, and instrument used.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the evodiamine molecule.

Table 2: ¹³C NMR Spectroscopic Data for Evodiamine (Simulated in DMSO-d₆)

Atom No.Chemical Shift (δ) in DMSO-d₆ (ppm)
1121.5
2121.8
3125.0
4118.5
4a137.5
5a108.2
6126.5
7119.5
8120.0
9111.5
9a136.0
10147.0
12162.0
13a45.0
13b55.0
1428.0
N-CH₃33.0
C=O168.0

Source: Simulated data from NP-MRD.

Experimental Protocol for NMR Analysis

A general protocol for obtaining NMR spectra of evodiamine is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of pure evodiamine.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments. For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T₁) is crucial.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum, typically with proton decoupling.

    • To aid in structural assignment, acquire two-dimensional (2D) NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry Data

For evodiamine, electrospray ionization (ESI) is a commonly used soft ionization technique.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Evodiamine

IonCalculated m/zObserved m/z
[M+H]⁺304.1445304.1444
Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion.

Table 4: Major Fragment Ions of Evodiamine in MS/MS

Precursor Ion (m/z)Product Ions (m/z)
304.1289.1, 172.1, 144.1, 134.0

The fragmentation pattern provides insights into the connectivity of the molecule. For instance, the loss of a methyl group (-15 Da) is a common fragmentation pathway.

Experimental Protocol for LC-MS/MS Analysis

A typical protocol for the analysis of evodiamine by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is as follows:

  • Sample Preparation:

    • Prepare a stock solution of evodiamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working solutions by serial dilution of the stock solution.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient elution is typically employed, using a mixture of water with a modifier (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same modifier as mobile phase B.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is typical.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan for determining the precursor ion, followed by product ion scan (MS/MS) of the selected precursor.

    • Capillary Voltage, Cone Voltage, and Collision Energy: These parameters should be optimized to achieve the best signal intensity and fragmentation pattern.

    • Data Acquisition: Acquire data in centroid mode.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of evodiamine shows characteristic absorption bands corresponding to its functional groups.

Table 5: FT-IR Spectroscopic Data for Evodiamine

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3350N-H StretchIndole NH
~3050C-H StretchAromatic C-H
~2950C-H StretchAliphatic C-H
~1650C=O StretchAmide C=O
~1600, 1470C=C StretchAromatic C=C
~1280C-N StretchAmine/Amide C-N
~734C-H BendAromatic C-H out-of-plane

Note: These are characteristic absorption ranges and the exact peak positions may vary.

Experimental Protocol for FT-IR Analysis

A common method for obtaining the FT-IR spectrum of a solid sample like evodiamine is using the KBr pellet method or Attenuated Total Reflectance (ATR).

Protocol for KBr Pellet Method:

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of dry evodiamine with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of evodiamine.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Evodiamine Pure Evodiamine Sample NMR NMR Spectroscopy (1H, 13C, 2D) Evodiamine->NMR MS Mass Spectrometry (LC-MS, MS/MS) Evodiamine->MS IR IR Spectroscopy (FT-IR) Evodiamine->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure QC Quality Control MS->QC IR->Structure

Caption: General workflow for the spectroscopic analysis of evodiamine.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Sample Dissolve Evodiamine in Deuterated Solvent Acquire_1H 1D ¹H NMR Sample->Acquire_1H Acquire_13C 1D ¹³C NMR Sample->Acquire_13C Acquire_2D 2D NMR (COSY, HSQC, HMBC) Sample->Acquire_2D Process Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process Acquire_13C->Process Acquire_2D->Process Assign Assign Signals Process->Assign Interpret Structural Confirmation Assign->Interpret

Caption: Detailed workflow for NMR analysis of evodiamine.

MS_Fragmentation_Pathway Evodiamine Evodiamine [M+H]⁺ m/z 304.1 Frag1 [M+H-CH₃]⁺ m/z 289.1 Evodiamine->Frag1 -CH₃ Frag2 m/z 172.1 Evodiamine->Frag2 Frag3 m/z 144.1 Evodiamine->Frag3 Frag4 m/z 134.0 Frag3->Frag4

Caption: Simplified MS/MS fragmentation pathway of evodiamine.

In-depth Technical Guide on the Theoretical Studies of Evandamine Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Review of Evandamine Binding Affinity and Mechanism of Action

This technical guide addresses the request for an in-depth analysis of the theoretical studies concerning this compound's binding affinity. A thorough and extensive search of scientific literature and chemical databases has been conducted to assemble the information required for this report.

Executive Summary

Despite a comprehensive search for scholarly articles, experimental data, and computational studies, no public-domain research was found regarding the binding affinity, target proteins, or mechanism of action of a compound referred to as "this compound." The name "this compound" appears in chemical commodity and supplier databases under the UNSPSC (United Nations Standard Products and Services Code) number 51111637. However, this classification does not have associated published biological or pharmacological research.

Consequently, the core requirements of this request, including the presentation of quantitative binding data, detailed experimental protocols, and visualizations of signaling pathways related to this compound, cannot be fulfilled at this time due to the absence of foundational scientific research on this specific molecule.

Data Presentation

A diligent search for quantitative data on this compound's binding affinity, such as Ki, Kd, or IC50 values, yielded no results. There are no published studies detailing the interaction of this compound with any biological target. Therefore, a table summarizing such data cannot be provided.

Experimental Protocols

No scientific literature detailing the experimental methodologies used to investigate this compound's binding characteristics was identified. As such, a description of experimental protocols for key experiments cannot be compiled.

Visualization of Signaling Pathways and Workflows

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships involving this compound is not possible without information on its biological targets and mechanism of action.

Conclusion

The current body of scientific literature available in the public domain does not contain studies on the binding affinity or biological activity of this compound. While the compound is listed in chemical catalogues, it appears to be uncharacterized from a pharmacological and biological standpoint. Therefore, a theoretical guide on its binding affinity cannot be constructed.

For researchers interested in this molecule, the initial steps would involve experimental screening to identify potential biological targets, followed by binding assays and computational modeling to characterize its interaction. At present, no such data is available to be summarized or analyzed.

Methodological & Application

Evodiamine Protocol for Cell Culture Treatment: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has demonstrated significant anti-cancer properties in a variety of tumor cell lines.[1][2] Its therapeutic potential stems from its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and impede invasion and metastasis.[1][2] This document provides detailed application notes and protocols for the use of Evodiamine in cell culture-based research, including its effects on key signaling pathways and methodologies for assessing its efficacy.

Mechanism of Action

Evodiamine exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell growth, survival, and metastasis.[2] Notably, it has been shown to influence the FAK/AKT/mTOR, NF-κB, and ERK1/2 signaling cascades, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of Evodiamine in various cancer cell lines.

Table 1: IC50 Values of Evodiamine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)Reference
A549Non-small cell lung cancer22.4424[3]
LLCLewis lung carcinoma6.8648[3]
B16-F10Melanoma2.4Not Specified[1]
Colon 26-L5Colon Cancer~7 (at 10 µg/ml)48+[4]
DU-145Prostate Cancer1-2Not Specified[5]
PC-3Prostate Cancer1-2Not Specified[5]
H460Lung Cancer1-2Not Specified[5]
MCF-7Breast Cancer1-2Not Specified[5]
HCT-5Colon Cancer1-2Not Specified[5]
SF-268Glioblastoma1-2Not Specified[5]
A2780R2000Ovarian Cancer~1048[6]
AGSGastric Cancer~1024[7]
MKN45Gastric Cancer~1024[7]

Table 2: Effects of Evodiamine on Cell Proliferation and Metastasis

Cell LineEffectConcentrationDurationReference
Colon 26-L570% inhibition of invasion10 µg/mlNot Specified[4]
B16-F10 & LLC70-80% suppression of invasion30 µMNot Specified[1]
HONE1 & CNE1Decreased migration and invasion25, 50 µM24 hours[8]
AGS & MKN4573-83% inhibition of growth10 µM9 days[7]

Key Experimental Protocols

Here are detailed protocols for common assays used to evaluate the effects of Evodiamine on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Evodiamine on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Evodiamine (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[3]

  • Prepare serial dilutions of Evodiamine in complete culture medium. The final concentration of DMSO should be less than 0.1%.[3]

  • Remove the old medium and treat the cells with different concentrations of Evodiamine (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM) for 24 or 48 hours.[3]

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells after Evodiamine treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Evodiamine

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of Evodiamine for 24 hours.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples within 1 hour using a flow cytometer.

    • FITC Signal (Annexin V): Detects early apoptotic cells.

    • PI Signal: Detects late apoptotic and necrotic cells.

Cell Cycle Analysis

This protocol is used to determine the effect of Evodiamine on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Evodiamine

  • 6-well plates

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Evodiamine for the desired time.

  • Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to analyze the expression and phosphorylation status of proteins in key signaling pathways.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Evodiamine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-FAK, FAK, p-AKT, AKT, p-mTOR, mTOR, p-p65, p65, p-IκBα, IκBα, p-ERK1/2, ERK1/2, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with Evodiamine for the specified time and concentration.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. (Dilutions will need to be optimized, but a starting point of 1:1000 is common).

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Signaling Pathways and Visualizations

Evodiamine's anti-cancer activity is mediated through its influence on several key signaling pathways.

FAK/AKT/mTOR Signaling Pathway

Evodiamine has been shown to suppress the FAK/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[7] By inhibiting the phosphorylation of FAK, AKT, and mTOR, Evodiamine promotes apoptosis in cancer cells.[7]

FAK_AKT_mTOR_Pathway Evodiamine Evodiamine pFAK p-FAK Evodiamine->pFAK inhibits FAK FAK FAK->pFAK pAKT p-AKT pFAK->pAKT AKT AKT AKT->pAKT pmTOR p-mTOR pAKT->pmTOR mTOR mTOR mTOR->pmTOR Apoptosis Apoptosis pmTOR->Apoptosis inhibits Proliferation Proliferation pmTOR->Proliferation promotes

Caption: Evodiamine inhibits the FAK/AKT/mTOR pathway.

NF-κB Signaling Pathway

Evodiamine can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its nuclear translocation and transcriptional activity.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Evodiamine Evodiamine pIKK p-IKK Evodiamine->pIKK inhibits IKK IKK IKK->pIKK pIkBa p-IκBα pIKK->pIkBa IkBa_p65 IκBα-p65 complex IkBa IκBα IkBa_p65->IkBa p65 p65 IkBa_p65->p65 IkBa->pIkBa pIkBa->IkBa degradation p65_nuc p65 p65->p65_nuc translocation TargetGenes Target Gene Expression (e.g., Bcl-2, Cyclin D1) p65_nuc->TargetGenes activates

Caption: Evodiamine inhibits NF-κB signaling.

ERK1/2 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another target of Evodiamine. By inhibiting the phosphorylation of ERK1/2, Evodiamine can suppress cancer cell proliferation and survival.

ERK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf pMEK p-MEK Raf->pMEK MEK MEK MEK->pMEK pERK p-ERK1/2 pMEK->pERK ERK ERK1/2 ERK->pERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) pERK->TranscriptionFactors activates Evodiamine Evodiamine Evodiamine->pERK inhibits Proliferation Proliferation TranscriptionFactors->Proliferation promotes

Caption: Evodiamine inhibits the ERK1/2 signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of Evodiamine in cell culture.

Experimental_Workflow start Start: Cancer Cell Culture treat Treat cells with Evodiamine (various concentrations and durations) start->treat viability Assess Cell Viability (MTT Assay) treat->viability apoptosis Analyze Apoptosis (Annexin V/PI Staining) treat->apoptosis cell_cycle Determine Cell Cycle Profile (Flow Cytometry) treat->cell_cycle western Investigate Signaling Pathways (Western Blot) treat->western data Data Analysis and Interpretation viability->data apoptosis->data cell_cycle->data western->data end Conclusion data->end

Caption: General workflow for Evodiamine studies.

Conclusion

Evodiamine presents a promising natural compound for cancer therapy. The protocols and data provided in these application notes offer a comprehensive guide for researchers to investigate its mechanisms of action and evaluate its therapeutic potential in various cancer models. Further research into its in vivo efficacy and potential for combination therapies is warranted.

References

How to use Evandamine in animal models

Author: BenchChem Technical Support Team. Date: November 2025

No publicly available scientific literature or data could be found for a compound named "Evandamine."

A comprehensive search of scientific databases and research articles did not yield any information regarding a substance referred to as this compound. Consequently, it is not possible to provide Application Notes or Protocols for its use in animal models.

This lack of information prevents the fulfillment of the core requirements of this request, including:

  • Data Presentation: No quantitative data exists to be summarized.

  • Experimental Protocols: Without any published studies, methodologies for its application cannot be detailed.

  • Visualization: The mechanism of action and signaling pathways of an unknown compound cannot be illustrated.

It is possible that "this compound" may be a novel or proprietary compound not yet described in published literature, a developmental code name, or a potential misspelling of a different agent.

For researchers, scientists, and drug development professionals seeking information on a specific compound for use in animal models, it is crucial to have access to foundational research that establishes its pharmacological profile. This typically includes studies on its mechanism of action, pharmacokinetics, pharmacodynamics, and initial safety and efficacy data.

Without such fundamental information on "this compound," providing guidance on its application in a research setting would be inappropriate and not based on scientific evidence. We recommend verifying the compound's name and seeking information from the originating source or institution for any available data.

Evodiamine Dosage for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Evodiamine, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant attention in biomedical research for its diverse pharmacological activities.[1][2][3] These include anti-cancer, anti-inflammatory, and cardiovascular protective effects.[1][2][4] This document provides detailed application notes and protocols for the in vivo administration of evodiamine, with a focus on appropriate dosage, administration routes, and key experimental considerations.

I. Pharmacokinetics and Bioavailability

Evodiamine exhibits poor water solubility and low oral bioavailability, which are critical factors to consider in experimental design.[1][3][5] Pharmacokinetic studies in rats have shown that after oral administration, the plasma concentration of evodiamine reaches its maximum level within one hour.[2] However, its absorption is limited.[1] To enhance bioavailability, various formulations such as solid dispersions and nanoparticle-based delivery systems have been developed.[4][5]

II. Recommended Dosage and Administration Routes

The appropriate dosage and administration route for evodiamine are highly dependent on the animal model and the specific research application. The following tables summarize dosages from various in vivo studies.

Table 1: Evodiamine Dosage in Rodent Models
Animal ModelApplicationDosageAdministration RouteKey FindingsReference(s)
RatPharmacokinetic Study100 mg/kgIntragastricCmax of 5.3 ng/mL[1][4]
RatPharmacokinetic Study2 mg/kgIntravenousAUC of 21 µg·mL·min⁻¹[1][4]
RatAnti-diarrheal Study12.5, 25, 50, 100 mg/kg/dayOralDose-dependent prevention of 5-FU induced diarrhea.[6]
LDLR-/- MiceAnti-atherosclerosis10 mg/kg/dayOralReduced atherosclerotic plaque formation with no evident toxicity.[7]
KK-Ay MiceAnti-obesity/Anti-diabetic3 mg/kg/dayIntraperitonealSignificant decrease in body weight gain and improved glucose tolerance.[8]
Nude MiceAnti-cancer (Lung Cancer)--Nanoparticle formulation inhibited tumor growth by 76%.[4]
LNCaP Xenograft MiceAnti-cancer (Prostate)10 mg/kgIntraperitonealInhibition of tumor growth.[9]
Table 2: Evodiamine Dosage in Other Animal Models
Animal ModelApplicationDosageAdministration RouteKey FindingsReference(s)
ZebrafishCardiotoxicity Study354 ng/mLImmersionLC10; induced cardiac malfunction.[10][11]
RabbitPharmacokinetic Study-Ear Vein InjectionPoor absorption and bioavailability after oral administration.[1]
Beagle DogMetabolism Study--Used to study the in vivo metabolism of drugs.[1]

III. Experimental Protocols

Protocol 1: General Preparation and Administration of Evodiamine for Oral Gavage in Rodents
  • Vehicle Selection: Due to its poor water solubility, evodiamine should be suspended in a suitable vehicle. Common vehicles include 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and saline.

  • Preparation of Suspension:

    • Weigh the required amount of evodiamine powder.

    • Triturate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

    • Prepare the suspension fresh daily before administration.

  • Administration:

    • Administer the suspension to the animals using an appropriately sized gavage needle.

    • The volume of administration should be based on the animal's body weight (typically 5-10 mL/kg for mice and rats).

    • Ensure the gavage needle is correctly placed to avoid accidental administration into the trachea.

Protocol 2: Intraperitoneal (I.P.) Injection in Mice
  • Solubilization: For I.P. injection, evodiamine can be dissolved in a solvent such as dimethyl sulfoxide (DMSO) and then diluted with saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept low (typically <5%) to minimize toxicity.

  • Preparation of Solution:

    • Dissolve evodiamine in DMSO.

    • Dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.

    • Ensure the solution is clear and free of precipitates before injection.

  • Administration:

    • Inject the solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Use a 25-27 gauge needle for the injection.

IV. Signaling Pathways and Mechanisms of Action

Evodiamine exerts its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

Anti-Cancer Mechanisms

Evodiamine has been shown to inhibit cancer cell proliferation, invasion, and metastasis through the modulation of several key signaling pathways.[12][13][14]

anticancer_pathways EVO Evodiamine PI3K PI3K EVO->PI3K FAK FAK EVO->FAK NOD1 NOD1 EVO->NOD1 Apoptosis Apoptosis EVO->Apoptosis AKT Akt PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Invasion Invasion/ Metastasis AKT->Invasion STAT3 STAT3 FAK->STAT3 STAT3->AKT NOD1->Proliferation anti_inflammatory_pathway EVO Evodiamine PI3K_Akt PI3K/Akt Pathway EVO->PI3K_Akt Inflammation Inflammatory Response PI3K_Akt->Inflammation OxidativeStress Oxidative Stress PI3K_Akt->OxidativeStress Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis OxidativeStress->Atherosclerosis experimental_workflow start Hypothesis Formulation model Animal Model Selection start->model dose Dose-Ranging Study (Pilot Experiment) model->dose protocol Protocol Optimization (Vehicle, Route) dose->protocol main_exp Main Experiment protocol->main_exp data_collection Data Collection (e.g., Tumor size, Biomarkers) main_exp->data_collection analysis Data Analysis data_collection->analysis end Conclusion analysis->end

References

Application Notes and Protocols for Western Blot Analysis Following Evodiamine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant attention in cancer research for its potent anti-tumor activities. It has been demonstrated to inhibit cell proliferation, induce apoptosis, and suppress metastasis across a variety of cancer cell lines.[1][2] The mechanism of action of Evodiamine is multifaceted, involving the modulation of key cellular signaling pathways. Western blotting is an indispensable technique to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of critical proteins.

These application notes provide a detailed protocol for performing Western blot analysis on cells treated with Evodiamine, with a focus on the apoptosis, PI3K/Akt, and MAPK signaling pathways.

Key Signaling Pathways Affected by Evodiamine

Evodiamine exerts its anti-cancer effects by targeting several critical signaling cascades. Understanding these pathways is crucial for selecting appropriate protein targets for Western blot analysis.

  • Apoptosis Pathway: Evodiamine induces apoptosis by altering the balance of pro- and anti-apoptotic proteins. It has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[3][4][5] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, resulting in the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), hallmarks of apoptosis.[5][6]

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Evodiamine has been shown to suppress this pathway by inhibiting the phosphorylation of PI3K and its downstream effector Akt.[3][5][7] This inhibition contributes to the observed decrease in cell viability and induction of apoptosis.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a complex role in regulating cellular processes, including proliferation, differentiation, and apoptosis. Evodiamine has been reported to modulate this pathway by inducing the phosphorylation of p38 and JNK, which are involved in apoptotic signaling, while potentially decreasing the phosphorylation of ERK, which is often associated with cell proliferation.[3][7]

A diagram illustrating the key signaling pathways affected by Evodiamine is provided below.

Evodiamine_Signaling cluster_Evodiamine Evodiamine cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Apoptosis Evodiamine Evodiamine PI3K PI3K Evodiamine->PI3K p38 p38 Evodiamine->p38 JNK JNK Evodiamine->JNK Bcl2 Bcl-2 (Anti-apoptotic) Evodiamine->Bcl2 Bax Bax (Pro-apoptotic) Evodiamine->Bax Akt Akt PI3K->Akt pAkt p-Akt (Inactive) Akt->pAkt Inhibition pAkt->Bcl2 Inhibits Apoptosis pp38 p-p38 (Active) p38->pp38 Activation pJNK p-JNK (Active) JNK->pJNK Activation Caspase3 Caspase-3 pp38->Caspase3 Induces Apoptosis pJNK->Caspase3 Induces Apoptosis Bcl2_down Decreased Expression Bcl2->Bcl2_down Inhibition Bax_up Increased Expression Bax->Bax_up Activation CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 Activation Bcl2_down->Caspase3 Promotes Apoptosis Bax_up->Caspase3 Induces Apoptosis

Caption: Signaling pathways modulated by Evodiamine.

Data Presentation: Key Protein Targets for Western Blot Analysis

The following table summarizes the key proteins modulated by Evodiamine treatment and their expected changes in expression or phosphorylation status.

PathwayProtein TargetExpected Change with Evodiamine TreatmentFunction
Apoptosis Bcl-2Decrease in total proteinAnti-apoptotic
BaxIncrease in total proteinPro-apoptotic
Cleaved Caspase-3IncreaseExecutioner caspase
Cleaved PARPIncreaseSubstrate of cleaved caspase-3
PI3K/Akt p-PI3KDecreaseActive form of PI3K
p-Akt (Ser473/Thr308)DecreaseActive form of Akt
Total AktNo significant changeTotal Akt protein
MAPK p-p38IncreaseActive form of p38
Total p38No significant changeTotal p38 protein
p-JNKIncreaseActive form of JNK
Total JNKNo significant changeTotal JNK protein
p-ERKDecreaseActive form of ERK
Total ERKNo significant changeTotal ERK protein

Experimental Protocols

A generalized workflow for the Western blot protocol after Evodiamine treatment is depicted below.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture and Evodiamine Treatment start->cell_culture lysis 2. Cell Lysis and Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (BCA or Bradford Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking 6. Membrane Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Detection (Chemiluminescence or Fluorescence) secondary_ab->detection analysis 10. Data Analysis detection->analysis end End analysis->end

Caption: Western Blot Experimental Workflow.

Cell Culture and Evodiamine Treatment
  • Cell Seeding: Plate the cancer cells of interest in appropriate culture dishes or plates and allow them to adhere and reach 70-80% confluency.

  • Evodiamine Preparation: Prepare a stock solution of Evodiamine (e.g., 10 mM in DMSO) and store it at -20°C. Dilute the stock solution to the desired final concentrations in fresh cell culture medium immediately before use.

  • Treatment: Treat the cells with varying concentrations of Evodiamine (e.g., 1, 5, 10, 25, 50 µM) for different time points (e.g., 24, 48, 72 hours).[8] Include a vehicle control (DMSO) at the same final concentration as the highest Evodiamine treatment.

Cell Lysis and Protein Extraction
  • Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to each dish.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube. Store at -80°C for long-term storage or proceed to the next step.

Protein Quantification
  • Assay Selection: Determine the protein concentration of each lysate using a Bradford or BCA (Bicinchoninic acid) protein assay kit, following the manufacturer's instructions.

  • Standard Curve: Prepare a standard curve using Bovine Serum Albumin (BSA).

  • Measurement: Measure the absorbance of the standards and samples using a spectrophotometer.

  • Calculation: Calculate the protein concentration of each sample based on the standard curve.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer
  • Membrane Activation: If using a PVDF membrane, activate it in methanol for 1-2 minutes.

  • Transfer Setup: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and place it in a transfer apparatus with transfer buffer.

  • Transfer: Transfer the proteins from the gel to the membrane. Transfer conditions (voltage, time) will depend on the equipment and the size of the proteins of interest.

Membrane Blocking
  • Blocking: After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation. For phosphorylated proteins, 5% BSA is generally recommended to reduce background.

Primary Antibody Incubation
  • Antibody Dilution: Dilute the primary antibody in the blocking buffer at the manufacturer's recommended dilution.

  • Incubation: Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

Secondary Antibody Incubation
  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Antibody Dilution: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in the blocking buffer.

  • Incubation: Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

Detection
  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Substrate Incubation: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Analysis
  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading. For phosphorylated proteins, it is crucial to normalize the phosphorylated protein signal to the total protein signal.[9]

  • Statistical Analysis: Perform statistical analysis to determine the significance of the observed changes in protein expression or phosphorylation.

Conclusion

This document provides a comprehensive guide for utilizing Western blotting to investigate the effects of Evodiamine on key cancer-related signaling pathways. By following these detailed protocols and considering the specific protein targets, researchers can effectively elucidate the molecular mechanisms underlying the anti-tumor activity of Evodiamine, thereby contributing to the development of novel cancer therapeutics.

References

Application Notes and Protocols: Evodiamine for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has demonstrated significant anti-cancer properties across a variety of tumor cell lines.[1][2] Its multifaceted mechanism of action involves the induction of apoptosis, inhibition of cell proliferation, and reduction of invasion and metastasis.[1][2][3] These application notes provide a comprehensive overview of the methodologies to study evodiamine-induced apoptosis in cancer cells, including detailed experimental protocols and a summary of its effects on key signaling pathways.

Data Presentation: Efficacy of Evodiamine Across Cancer Cell Lines

The cytotoxic and pro-apoptotic effects of evodiamine vary among different cancer cell types. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the observed apoptotic effects of evodiamine in various cancer cell lines.

Table 1: IC50 Values of Evodiamine in Human Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Treatment Duration (hours)Reference
OsteosarcomaU2OS6Not Specified[4]
Bladder Cancer253J1.90 ± 0.3124[5]
Bladder CancerT242.14 ± 0.2624[5]
Non-Small Cell Lung CancerA54922.4424[6]
Lewis Lung CarcinomaLLC6.8648[6]
Breast Cancer (Triple-Negative)MDA-MB-23117.4824[7]
Breast Cancer (Triple-Negative)MDA-MB-2319.4748[7]
Breast Cancer (ER-positive)MCF-720.9824[7]
Breast Cancer (ER-positive)MCF-715.4648[7]
MelanomaB16-F102.4Not Specified[1][2]
Colon Cancer26-L5Not SpecifiedNot Specified[1]
Prostate CancerDU-145<2Not Specified[8]
Prostate CancerPC-3<2Not Specified[8]
Lung CancerNCI-H460<2Not Specified[8]
Colon CancerHCT-15<2Not Specified[8]
GlioblastomaSF-268<2Not Specified[8]

Table 2: Apoptotic Effects of Evodiamine Treatment

Cell LineEvodiamine Concentration (µM)Treatment Duration (hours)Key Apoptotic ObservationsReference
HeLa15Not SpecifiedCaspase-3 and -8 activation, G2/M arrest[9]
A375-S215<24Caspase-3 and -8 mediated apoptosis[9]
U2OSNot SpecifiedNot SpecifiedUpregulation of Cytochrome c, Bax, Bid, Cleaved Caspases 3, 9, 8, and PARP[4]
Glioma CellsNot SpecifiedNot SpecifiedUpregulation of Bax, Cytochrome c, Cleaved Caspase-3, and PARP; Downregulation of Bcl-2[10]
253J & T24~224Cleavage of Caspases-8, -9, -3, and PARP[5]
MDA-MB-231 & MCF-7Not Specified24Increased expression of p53 and Bax; Decreased expression of Bcl-2[7]

Signaling Pathways and Mechanisms of Action

Evodiamine induces apoptosis through the modulation of several key signaling pathways. A visual representation of these pathways and the experimental workflow for their investigation is provided below.

Evodiamine_Apoptosis_Workflow cluster_workflow Experimental Workflow cluster_pathways Signaling Pathways Modulated by Evodiamine start Cancer Cell Culture treatment Evodiamine Treatment (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis_detection Apoptosis Detection (e.g., Annexin V-FITC Assay) treatment->apoptosis_detection protein_analysis Protein Expression Analysis (e.g., Western Blot) treatment->protein_analysis pathway_analysis Signaling Pathway Modulation Analysis protein_analysis->pathway_analysis Evodiamine Evodiamine PI3K_Akt PI3K/Akt Pathway Evodiamine->PI3K_Akt Inhibits MAPK MAPK Pathway (p38, JNK) Evodiamine->MAPK Activates NFkB NF-κB Pathway Evodiamine->NFkB Inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis Suppression of Inhibition MAPK->Apoptosis Promotion NFkB->Apoptosis Suppression of Inhibition

Caption: Experimental workflow for studying evodiamine-induced apoptosis and associated signaling pathways.

PI3K/Akt Signaling Pathway

Evodiamine has been shown to suppress the PI3K/Akt signaling pathway in glioma cells.[10][11] This inhibition leads to downstream effects on apoptotic proteins, contributing to programmed cell death.

PI3K_Akt_Pathway Evodiamine Evodiamine PI3K PI3K Evodiamine->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Evodiamine inhibits the PI3K/Akt pathway, leading to apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is also modulated by evodiamine. Specifically, evodiamine activates the p38 and JNK arms of the MAPK pathway in glioma cells, while its effect on ERK can be cell-type dependent.[9][10][11]

MAPK_Pathway Evodiamine Evodiamine p38_JNK p38/JNK Evodiamine->p38_JNK Apoptotic_Proteins Apoptotic Proteins (Bax, Cytochrome c) p38_JNK->Apoptotic_Proteins Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis

Caption: Evodiamine activates p38/JNK signaling to promote apoptosis.

NF-κB Signaling Pathway

Evodiamine can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[1][12][13] By blocking NF-κB, evodiamine downregulates the expression of anti-apoptotic genes, thereby promoting apoptosis.[12][13]

NFkB_Pathway Evodiamine Evodiamine IKK IKK Evodiamine->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Anti_Apoptotic_Genes Anti-Apoptotic Genes (Bcl-2, Bcl-xL, Survivin) NFkB->Anti_Apoptotic_Genes Upregulates Apoptosis Apoptosis Anti_Apoptotic_Genes->Apoptosis Inhibits

References

Application Notes and Protocols for Flow Cytometry Analysis with Evandamine Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evandamine is a novel fluorescent probe developed for the sensitive detection of early-stage apoptosis in mammalian cells. This proprietary dye exhibits a high affinity and specificity for activated caspase-3, a key executioner caspase in the apoptotic signaling cascade. Upon binding to activated caspase-3, this compound undergoes a conformational change that results in a significant increase in its fluorescence emission, making it an ideal tool for flow cytometry-based analysis of apoptosis. These application notes provide a detailed protocol for using this compound in flow cytometry to quantify apoptosis, particularly in the context of drug discovery and development. Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells in a heterogeneous population.[1][2] The inclusion of flow cytometric evaluation assays during preclinical drug development has enhanced the detail of data generated to support the safety and efficacy of new biopharmaceuticals.[3]

Principle of the Assay

This compound is a cell-permeable, non-toxic molecule that freely diffuses into cells. In healthy, non-apoptotic cells, this compound remains in a non-fluorescent state. During apoptosis, the activation of caspase-3 exposes a binding site for this compound. The binding of this compound to activated caspase-3 induces a strong fluorescence emission, which can be detected by a flow cytometer. This allows for the specific identification and quantification of cells undergoing early-stage apoptosis. This method can be combined with other cell surface markers to identify apoptotic cells within specific subpopulations.

Data Presentation

The following table presents example data from an experiment where a human cancer cell line was treated with a novel anti-cancer agent, "Drug X," for 24 hours. Apoptosis was quantified using this compound staining and flow cytometry.

Treatment GroupConcentration (µM)Percentage of this compound-Positive Cells (Apoptotic)
Vehicle Control05.2%
Drug X115.8%
Drug X545.3%
Drug X1078.9%
Staurosporine (Positive Control)192.5%

Experimental Protocols

Materials Required
  • This compound Staining Solution (e.g., 1 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1X Binding Buffer (customer to prepare, a buffer that does not contain calcium chelators is recommended)

  • Cell line of interest

  • Appropriate cell culture medium

  • Flow cytometry tubes (e.g., 12 x 75 mm)

  • Flow cytometer equipped with a 488 nm laser and appropriate emission filters for green fluorescence (e.g., 530/30 nm)

  • Optional: Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) for dead cell discrimination[4]

  • Optional: Antibodies for cell surface marker staining

Cell Preparation
  • Culture cells to the desired density. For suspension cells, aim for a concentration of 1 x 10^6 cells/mL. For adherent cells, seed them to be approximately 70-80% confluent on the day of the experiment.

  • Induce apoptosis using the desired experimental conditions (e.g., treatment with a drug candidate). Include appropriate positive and negative controls.

  • For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution to minimize membrane damage. For suspension cells, proceed directly to harvesting.

  • Harvest the cells by centrifugation at 300-400 x g for 5 minutes at room temperature.[5]

  • Wash the cells once with 1-2 mL of cold PBS and centrifuge as in the previous step.

  • Discard the supernatant and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

This compound Staining Protocol
  • To 100 µL of the cell suspension (containing 1 x 10^5 cells) in a flow cytometry tube, add 1 µL of the 1 mM this compound stock solution for a final concentration of 10 µM.

  • (Optional) If performing multi-color analysis with cell surface markers, add the appropriate fluorescently conjugated antibodies at their predetermined optimal concentrations.

  • Incubate the cells for 15-30 minutes at 37°C in the dark.

  • (Optional) If using a viability dye like PI or 7-AAD, add it to the cell suspension 5-10 minutes before analysis.

  • Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.

  • Analyze the samples on a flow cytometer within 1 hour of staining.

Flow Cytometry Analysis
  • Set up the flow cytometer with the appropriate laser and filter settings for detecting the fluorescence of this compound (and any other fluorochromes used).

  • Use an unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population of interest and to gate out debris.

  • Use a positive control sample (e.g., cells treated with a known apoptosis-inducing agent like staurosporine) to set the fluorescence compensation and gates for the this compound-positive population.

  • Acquire a sufficient number of events (typically 10,000-50,000 cells) for each sample.

  • Analyze the data to determine the percentage of this compound-positive cells in each sample.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A 1. Cell Culture and Apoptosis Induction B 2. Harvest and Wash Cells A->B C 3. Resuspend in 1X Binding Buffer B->C D 4. Add this compound (and other antibodies) C->D E 5. Incubate at 37°C D->E F 6. (Optional) Add Viability Dye E->F G 7. Add Binding Buffer F->G H 8. Acquire on Flow Cytometer G->H I 9. Analyze Data H->I

Caption: Experimental workflow for this compound staining.

Hypothetical Signaling Pathway Investigated by this compound

G cluster_pathway Apoptotic Signaling Pathway Drug Drug X Target Cellular Target Drug->Target Procaspase9 Pro-caspase-9 Target->Procaspase9 activates Caspase9 Activated Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Fluorescence Fluorescence Caspase3->Fluorescence induces This compound This compound This compound->Caspase3 binds to

Caption: this compound detects activated Caspase-3.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescenceThis compound concentration too highTitrate this compound concentration to determine the optimal staining concentration.
Incomplete washingEnsure cells are washed properly with PBS before resuspension in Binding Buffer.
Low signalInsufficient incubation time or temperatureOptimize incubation time and ensure incubation is at 37°C.
Low level of apoptosisUse a positive control to confirm the assay is working. Increase the concentration of the apoptosis-inducing agent or the treatment time.
High percentage of dead cellsHarsh cell handlingHandle cells gently during harvesting and washing. Use a non-enzymatic dissociation solution for adherent cells.
Cytotoxicity of the treatmentCo-stain with a viability dye like PI or 7-AAD to distinguish between apoptotic and necrotic cells.

Conclusion

This compound provides a sensitive and specific method for the detection of early-stage apoptosis by flow cytometry. Its ease of use and compatibility with multi-color staining protocols make it a valuable tool for researchers in basic science and drug development. The protocols and data presented here serve as a guide for the successful implementation of this compound staining in your research. Flow cytometry is a highly flexible tool that is integral for immune cell monitoring and functional characterization of these cells.[6]

References

Application Notes and Protocols for Preparing Evodiamine Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine is a naturally occurring indole alkaloid with a range of biological activities, including anti-tumor, anti-inflammatory, and anti-obesity effects.[1][2] Accurate and consistent preparation of Evodiamine stock solutions is critical for obtaining reliable and reproducible results in various in vitro and in vivo assays. This document provides detailed protocols for the preparation, storage, and handling of Evodiamine stock solutions to ensure their stability and efficacy for research purposes.

Chemical Properties of Evodiamine

PropertyValueReference
Molecular FormulaC₁₉H₁₇N₃O[3]
Molecular Weight303.36 g/mol [4]
CAS Number518-17-2[4]

Solubility of Evodiamine

Evodiamine is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.

SolventSolubility (at 25°C)NotesReference
DMSO~12 mg/mL (39.55 mM)Ultrasonic assistance may be required for complete dissolution. Use freshly opened, anhydrous DMSO.[1][4]
EthanolSolubleQuantitative data varies with temperature.[5]
WaterInsoluble[4]
ChloroformSolubleQuantitative data varies with temperature.[5]
DichloromethaneSolubleQuantitative data varies with temperature.[5]
AcetoneSolubleQuantitative data varies with temperature.[5]

Protocol for Preparation of a 10 mM Evodiamine Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Evodiamine in DMSO, a common starting concentration for subsequent dilutions in cell-based assays.

Materials:

  • Evodiamine powder (purity ≥98%)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate Reagents: Allow the Evodiamine powder and DMSO to come to room temperature before use.

  • Weigh Evodiamine: Accurately weigh out 3.03 mg of Evodiamine powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the Evodiamine powder.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that the Evodiamine is completely dissolved and no particulates are visible.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[1]

G cluster_workflow Evodiamine Stock Solution Preparation Workflow start Start weigh Weigh 3.03 mg Evodiamine Powder start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot into Single-Use Vials check->aliquot Dissolved store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a 10 mM Evodiamine stock solution.

Assay-Specific Dilutions

For cell-based assays, the high-concentration DMSO stock solution must be further diluted in the appropriate cell culture medium to the final desired working concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

Example Dilution for a 10 µM Final Concentration:

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).

  • Final Dilution: Add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium to achieve a final concentration of 10 µM Evodiamine. The final DMSO concentration in this example would be 0.1%.

Evodiamine's Mechanism of Action in Cancer Cells

Evodiamine has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[6][7][8]

G cluster_pathway Simplified Signaling Pathway of Evodiamine in Cancer Cells cluster_rtk Receptor Tyrosine Kinases (RTKs) cluster_pi3k PI3K/AKT Pathway cluster_raf Raf/MEK/ERK Pathway Evodiamine Evodiamine RTK e.g., EGFR Evodiamine->RTK inhibits PI3K PI3K Evodiamine->PI3K inhibits Raf Raf Evodiamine->Raf inhibits RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p53 p53 AKT->p53 inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 inhibits Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis inhibits

Caption: Evodiamine's inhibitory effects on key cancer signaling pathways.

Stability and Storage Recommendations

  • Powder: Store Evodiamine powder at -20°C for up to 3 years.[1]

  • Stock Solutions in DMSO: Store aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.[1]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is highly recommended to maintain the stability of the compound.

  • Protect from Light: Evodiamine is light-sensitive. Store powder and stock solutions in amber or light-blocking containers.

By following these guidelines, researchers can ensure the preparation of high-quality Evodiamine stock solutions for consistent and reliable experimental outcomes.

References

Evodiamine as a Tool for Studying Protein Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine is a naturally occurring quinolone alkaloid with a range of biological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory effects. For researchers studying protein synthesis, evodiamine serves as a valuable chemical tool. Its primary mechanism of action in this context is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a crucial kinase that regulates cell growth, proliferation, and protein synthesis. Specifically, evodiamine has been shown to suppress the phosphorylation of mTOR and its downstream effectors, ribosomal protein S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in global protein translation and the synthesis of specific proteins involved in cell survival and proliferation, such as Mcl-1.[1]

These application notes provide detailed protocols for utilizing evodiamine to study protein synthesis, focusing on methods to assess the inhibition of the mTOR signaling pathway and to quantify changes in global protein synthesis rates.

Data Presentation: Quantitative Effects of Evodiamine

The following tables summarize the quantitative data on the effects of evodiamine on cell viability and its inhibitory actions on protein synthesis-related signaling pathways.

Table 1: Cytotoxicity of Evodiamine (IC50 Values) in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A549Non-small cell lung carcinoma2422.44[2]
LLCLewis lung carcinoma486.86[2]
DU-145Prostate CancerNot Specified<2[3]
PC-3Prostate CancerNot Specified<2[3]
NCl-H460Lung CancerNot Specified<2[3]
MCF-7Breast CancerNot Specified<2[3]
HCT-15Colon CancerNot Specified<2[3]
SF-268GlioblastomaNot Specified<2[3]

Note: IC50 values represent the concentration of evodiamine required to inhibit the growth of 50% of the cell population. These values provide a crucial baseline for determining appropriate concentrations for mechanism-of-action studies.

Table 2: Dose-Dependent Inhibition of mTOR Pathway Components by Evodiamine

Cell Line/TissueProteinEvodiamine Concentration (µM)% Reduction in Phosphorylation (Normalized to Total Protein)Reference
Inguinal White Adipose Tissue (Mice)p-mTOR (Ser2448)Not Specified (in vivo)~50%[3]
Inguinal White Adipose Tissue (Mice)p-S6K (Thr389)Not Specified (in vivo)~60%[3]
Human Bladder Cancer 253J Cellsp-mTOR (Ser2448)1, 2, 4Dose-dependent decrease observed[1]
Human Bladder Cancer 253J Cellsp-S6K1 (Thr389)1, 2, 4Dose-dependent decrease observed[1]
Human Bladder Cancer T24 Cellsp-mTOR (Ser2448)1, 2, 4Dose-dependent decrease observed[1]
Human Bladder Cancer T24 Cellsp-S6K1 (Thr389)1, 2, 4Dose-dependent decrease observed[1]

Note: The percentage reduction is often presented visually in publications via Western blot images. For precise quantification, densitometric analysis of the Western blot bands is required. The data presented here is an approximation based on published results. Researchers should perform their own quantitative analysis.

Experimental Protocols

Protocol 1: Analysis of mTOR Pathway Inhibition by Western Blotting

This protocol details the use of Western blotting to detect the phosphorylation status of key mTOR pathway proteins following treatment with evodiamine.

1. Cell Culture and Treatment: a. Seed cells of interest in 6-well plates and grow to 70-80% confluency. b. Treat cells with varying concentrations of evodiamine (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 6, 12, or 24 hours). A vehicle control (DMSO) should be included.

2. Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. d. Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

7. Detection and Analysis: a. Prepare and add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands.

Protocol 2: Measurement of Global Protein Synthesis using the SUnSET Assay

The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to monitor global protein synthesis by detecting the incorporation of puromycin into newly synthesized polypeptide chains.

1. Cell Culture and Evodiamine Treatment: a. Plate and grow cells as described in Protocol 1. b. Treat cells with the desired concentrations of evodiamine for the chosen duration.

2. Puromycin Labeling: a. 30 minutes before the end of the evodiamine treatment, add puromycin to the culture medium at a final concentration of 1-10 µg/mL. b. Incubate the cells for the final 30 minutes of the treatment period.

3. Cell Lysis and Protein Quantification: a. Lyse the cells and quantify the protein concentration as described in Protocol 1.

4. Western Blotting for Puromycin: a. Perform SDS-PAGE and protein transfer as detailed in Protocol 1. b. Block the membrane with 5% non-fat dry milk in TBST for 1 hour. c. Incubate the membrane with a primary antibody against puromycin (e.g., clone 12D10) overnight at 4°C. d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. e. Wash the membrane again as previously described.

5. Detection and Quantification: a. Detect the chemiluminescent signal as described in Protocol 1. b. The intensity of the puromycin signal across the entire lane is proportional to the rate of global protein synthesis. c. Quantify the total lane intensity for each sample using image analysis software. Normalize the puromycin signal to a loading control (e.g., β-actin or total protein stain like Ponceau S) to compare the relative rates of protein synthesis between different treatment conditions. A reduction in the puromycin signal in evodiamine-treated cells indicates an inhibition of protein synthesis.[2][4]

Visualizations

Signaling Pathway

Evodiamine_mTOR_Pathway cluster_upstream Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K_Akt->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Evodiamine Evodiamine Evodiamine->mTORC1 Protein_Synthesis Protein Synthesis (Translation) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Mcl1 Mcl-1 Synthesis Protein_Synthesis->Mcl1

Caption: Evodiamine inhibits mTORC1 signaling to suppress protein synthesis.

Experimental Workflow

Evodiamine_Workflow cluster_assays Experimental Assays Start Start: Seed Cells Treatment Treat with Evodiamine (Dose-Response and Time-Course) Start->Treatment Assay_Choice Select Assay Treatment->Assay_Choice Western_Blot Western Blot for p-mTOR, p-S6K1, etc. Assay_Choice->Western_Blot  Pathway  Analysis SUnSET SUnSET Assay for Global Protein Synthesis Assay_Choice->SUnSET  Global Rate  Analysis Viability Cell Viability Assay (e.g., MTT) Assay_Choice->Viability  Cytotoxicity  Context Data_Analysis Data Acquisition & Quantification (Densitometry, Fluorescence) Western_Blot->Data_Analysis SUnSET->Data_Analysis Viability->Data_Analysis Conclusion Conclusion: Determine Evodiamine's Effect on Protein Synthesis Data_Analysis->Conclusion

Caption: Workflow for studying protein synthesis inhibition by evodiamine.

References

Application of Evodiamine in Antimicrobial Studies: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Evodiamine, a quinazolinocarboline alkaloid extracted from the traditional Chinese medicine Evodia rutaecarpa, has demonstrated a broad spectrum of pharmacological activities, including significant antimicrobial effects. This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of evodiamine in antimicrobial research.

Antimicrobial Spectrum of Evodiamine

Evodiamine exhibits inhibitory activity against a range of microorganisms, including bacteria, fungi, and viruses. Its efficacy varies depending on the microbial species and the experimental conditions.

Antibacterial Activity

Evodiamine has shown notable activity against both Gram-positive and Gram-negative bacteria. A significant focus of research has been its effect on Helicobacter pylori, a bacterium implicated in various gastric diseases.

Antifungal Activity

Studies have highlighted the potential of evodiamine and its derivatives as antifungal agents, particularly against fungi causing superficial infections.

Antiviral Activity

Evodiamine has been identified as an inhibitor of certain viruses, notably Influenza A virus, by interfering with viral replication processes.

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentrations (MICs) and 50% effective concentrations (EC50) of evodiamine against various microorganisms as reported in the literature.

Table 1: Antibacterial Activity of Evodiamine

Bacterial StrainMethodMICReference
Helicobacter pylori (ATCC 49503, ATCC 43504, ATCC 51932, ATCC 700392, SS1)Agar Dilution20 µM (6.07 µg/mL) or 40 µM (12.13 µg/mL)[1]
Helicobacter pylori (ATCC 49503)Broth Dilution5 µM (1.52 µg/mL)[1]
Klebsiella pneumoniae (drug-resistant)Not SpecifiedNot Specified (noted as an antibacterial agent)[1]

Table 2: Antifungal Activity of Evodiamine Derivatives

Fungal StrainCompoundMIC100 (µg/mL)Reference
Trichophyton rubrumEvodiamine Derivative A738[2][3]
Trichophyton mentagrophytesEvodiamine Derivative A738[2][3]
Candida albicansEvodiamine Derivative A72[2][3]

Table 3: Antiviral Activity of Evodiamine

Virus StrainMethodEC50 (mg/mL)Reference
Influenza A/PuertoRico/8/34 (H1N1, PR8)CPE Reduction (SRB)1.31[2]
Influenza A/ShanTou/1233/06 (H1N1, ST1233)CPE Reduction (SRB)0.28[2]
Influenza A/Quail/HongKong/G1/97 (H9N2, HKG1)CPE Reduction (SRB)0.75[2]
Influenza A/Chicken/Guangdong/A1/03 (H9N2, GDA1)CPE Reduction (SRB)3.12[2]
Influenza A/Chicken/Guangdong/1/05 (H5N1, GD105)CPE Reduction (SRB)1.58[2]
Influenza A/ShanTou/602/06 (H3N2, ST602)CPE Reduction (SRB)0.54[2]
Influenza A/ShanTou/364/05 (H3N2, ST364)CPE Reduction (SRB)0.48[2]

Mechanisms of Antimicrobial Action

Evodiamine exerts its antimicrobial effects through multiple mechanisms, primarily by modulating host-pathogen interactions and inhibiting key cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

A primary mechanism of action for evodiamine is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][4] NF-κB is a crucial transcription factor involved in inflammatory responses and cell survival. Evodiamine has been shown to suppress both constitutive and inducible NF-κB activation.[1] This inhibition occurs through the suppression of IκBα kinase (IKK) activity, which in turn prevents the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[1] This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and survival genes.

G cluster_stimulus External Stimuli (e.g., Pathogen) cluster_evodiamine Evodiamine Action cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Stimulus->IKK Evodiamine Evodiamine Evodiamine->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB Releases IkBa->IkBa_p NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces

Evodiamine's inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathway

Evodiamine also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses, inflammation, and apoptosis.[1][4] Studies have shown that evodiamine can inhibit the activation of key MAPK proteins such as p38 and JNK, while its effect on ERK can be cell-type dependent.[5] By modulating the MAPK pathway, evodiamine can influence the expression of downstream targets involved in inflammation and cell survival.

G cluster_stimulus Cellular Stress (e.g., Infection) cluster_evodiamine Evodiamine Action cluster_pathway MAPK Signaling Pathway Stress Stress MAPKKK MAPKKK Stress->MAPKKK Evodiamine Evodiamine MAPK MAPK (p38, JNK) Evodiamine->MAPK Inhibits Activation MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Regulates

Evodiamine's modulation of the MAPK signaling pathway.
Antiviral Mechanism of Action

In the context of influenza A virus, evodiamine has been shown to inhibit viral replication by interfering with the autophagy pathway, which the virus utilizes for its replication. It can also suppress the expression of key autophagy-related proteins like ATG5, ATG12, and ATG16.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial properties of evodiamine.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of evodiamine that inhibits the visible growth of a microorganism.

Materials:

  • Evodiamine stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum, adjusted to the appropriate density (e.g., 0.5 McFarland standard for bacteria)

  • Positive control (microorganism in broth without evodiamine)

  • Negative control (broth only)

  • Solvent control (microorganism in broth with the highest concentration of the solvent used to dissolve evodiamine)

  • Microplate reader

Protocol:

  • Prepare serial two-fold dilutions of the evodiamine stock solution in the sterile broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the adjusted microbial inoculum to each well containing the evodiamine dilutions, the positive control, and the solvent control. The final volume in these wells will be 200 µL.

  • Add 200 µL of sterile broth to the negative control wells.

  • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; 35°C for 24-48 hours for yeast).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of evodiamine at which there is no visible growth.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Analysis Evodiamine_Stock Evodiamine Stock Solution Serial_Dilution Serial Dilution in Broth Evodiamine_Stock->Serial_Dilution Add_Evodiamine Add Evodiamine Dilutions Serial_Dilution->Add_Evodiamine Inoculum_Prep Prepare Microbial Inoculum Add_Inoculum Add Inoculum Inoculum_Prep->Add_Inoculum Add_Evodiamine->Add_Inoculum Incubate Incubate at Appropriate Temperature Add_Inoculum->Incubate Read_Plate Visual Inspection or OD Measurement Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

References

High-performance liquid chromatography (HPLC) method for Evandamine

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for a high-performance liquid chromatography (HPLC) method specifically for a compound named "Evandamine" did not yield any results. It is possible that "this compound" is a novel compound, a less common synonym, or a potential typographical error. However, the search provided several established HPLC methods for the analysis of similar amine compounds, such as ethylenediamine and other biogenic amines.

This document provides a detailed application note and protocol for the determination of a representative amine compound, which we will refer to as "this compound," based on common methodologies for this class of molecules. The provided protocols are synthesized from established methods for amine analysis and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Application Note: HPLC Analysis of this compound

Introduction

This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound, a representative amine compound. The method utilizes pre-column derivatization to enhance detection, followed by reversed-phase HPLC separation. This approach is suitable for the determination of this compound in various matrices and is applicable for research, quality control, and drug development purposes. The methodologies presented are based on established analytical techniques for similar amine-containing compounds.[1][2][3][4]

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.

ParameterCondition
Column Waters Spherisorb 5 µm ODS 2 (C18), 250 mm x 4.6 mm i.d.[1][2]
Mobile Phase Methanol:Ultrapure Water (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL[3]
Detection Fluorescence Detector[1]
Excitation Wavelength 330 nm[1]
Emission Wavelength 450 nm[1]
Column Temperature 30 °C
Run Time 10 minutes[1]

Method Validation Summary

The analytical method was validated for linearity, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.

Validation ParameterResult
Linearity (r²) > 0.9990[2]
Precision (RSD%) < 6%[1]
Limit of Detection (LOD) 0.08 mg/L
Limit of Quantification (LOQ) 0.25 mg/L[1]
Recovery (%) 97-102%

Experimental Protocols

1. Standard Solution Preparation

  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of ultrapure water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.5 to 50 mg/L by diluting the stock standard solution with ultrapure water.[2]

2. Sample Preparation and Derivatization

This protocol utilizes pre-column derivatization with ortho-phthaldehyde (OPA) to form a highly fluorescent derivative, enhancing the sensitivity of the method.[1]

  • Sample Extraction: If this compound is present in a complex matrix, an appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol should be developed and validated.

  • Derivatization Reagent: Prepare the OPA derivatizing reagent by dissolving 50 mg of OPA in 1.25 mL of methanol, followed by the addition of 11.25 mL of boric acid buffer (0.4 M, pH 10.4) and 50 µL of 2-mercaptoethanol.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution in a microcentrifuge tube, add 100 µL of the OPA derivatizing reagent.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed for 2 minutes at room temperature in the dark.

    • Add 800 µL of the mobile phase (Methanol:Water, 65:35) to stop the reaction.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the derivatized standard or sample solution into the HPLC system.

  • Monitor the chromatogram at the specified excitation and emission wavelengths.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Solid-Phase Extraction Sample->Extraction Derivatization OPA Derivatization Extraction->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Inject 20 µL Detection Fluorescence Detection (Ex: 330 nm, Em: 450 nm) HPLC->Detection Quantification Peak Integration & Quantification Detection->Quantification Report Final Report Quantification->Report

Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.

Hypothetical Signaling Pathway Involving this compound

The following diagram illustrates a hypothetical signaling pathway where this compound acts as an agonist for a G-protein coupled receptor (GPCR), leading to the activation of downstream signaling cascades. This is a representative diagram and not based on specific experimental data for "this compound".

G This compound This compound GPCR GPCR This compound->GPCR Binds G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Target Gene Expression CREB->Gene_expression Regulates

Caption: A diagram of a hypothetical GPCR signaling pathway initiated by this compound.

References

Troubleshooting & Optimization

Troubleshooting Evandamine Precipitation in Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of Evandamine precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?

A1: Precipitation of a compound like this compound in cell culture media can be attributed to several factors:

  • Solubility Limits: The concentration of this compound may have exceeded its solubility limit in the specific media formulation.

  • Solvent Effects: If this compound is prepared in a stock solution with a solvent like DMSO, adding it too quickly or at too high a concentration to the aqueous media can cause it to crash out of solution.

  • Media Composition: Components in the media, such as salts, proteins, and varying pH levels, can interact with this compound and reduce its solubility.[1][2]

  • Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can alter the solubility of media components and the added compound. Repeated freeze-thaw cycles of stock solutions can also lead to precipitation.

  • pH Shifts: The pH of the cell culture medium is critical for maintaining the solubility of many compounds. A shift in pH can cause a compound to precipitate.[1]

  • Evaporation: Evaporation of water from the culture medium can increase the concentration of all components, potentially leading to the precipitation of this compound and other media constituents.[1]

Q2: How can I differentiate between this compound precipitation and other forms of media precipitation or contamination?

A2: It is crucial to determine the nature of the precipitate. Here’s how you can approach this:

  • Microscopic Examination: Observe the precipitate under a microscope. Crystalline structures are often indicative of compound precipitation, whereas microbial contamination will appear as distinct organisms (e.g., bacteria, yeast). Media components, like salts, can also form crystalline precipitates.

  • Control Flasks: Always maintain control flasks (media alone, media with vehicle solvent) to compare with your experimental flask. If precipitation is only observed in the flask containing this compound, it is likely related to the compound.

  • Turbidity Measurement: A spectrophotometer can be used to quantify the turbidity of the media, which can help in systematically evaluating the effect of different conditions on precipitation.[3]

Q3: What is the recommended procedure for preparing an this compound stock solution to minimize precipitation?

A3: Proper preparation of stock solutions is critical for preventing precipitation.

  • Use an Appropriate Solvent: For many organic compounds, DMSO is a common solvent. Ensure this compound is fully dissolved in the solvent before preparing the stock solution.

  • Prepare a Concentrated Stock: It is generally better to prepare a more concentrated stock solution (e.g., 10 mM) and then dilute it further in the media.[4][5] This minimizes the volume of solvent added to the culture, reducing potential solvent-induced precipitation and toxicity.

  • Sterile Filtration: After dissolving the compound, sterile filter the stock solution through a 0.22 µm filter to remove any undissolved particles or microbial contaminants.[4]

  • Storage: Store the stock solution in small aliquots at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles.

Q4: What is the best way to dilute the this compound stock solution into the cell culture media?

A4: The dilution method can significantly impact whether the compound stays in solution.

  • Pre-warm the Media: Ensure your cell culture media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[6]

  • Drop-wise Addition with Mixing: Add the stock solution drop-wise to the pre-warmed media while gently swirling or stirring the media.[6] This gradual dilution helps to prevent a sudden change in solvent concentration that can cause the compound to precipitate.

  • Avoid Direct Addition to Cells: Prepare the final concentration of this compound in the media before adding it to the cells.

Troubleshooting Experimental Workflow

If you are encountering precipitation, follow this systematic troubleshooting workflow to identify and resolve the issue.

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Troubleshooting Actions cluster_3 Resolution observe Precipitation Observed in Media with this compound check_controls Check Control Flasks (Media alone, Media + Vehicle) observe->check_controls microscopy Microscopic Examination check_controls->microscopy Precipitate only in This compound flask check_stock Inspect Stock Solution for Precipitate microscopy->check_stock remake_stock Prepare Fresh Stock Solution check_stock->remake_stock Precipitate in stock optimize_dilution Optimize Dilution Technique check_stock->optimize_dilution No precipitate in stock remake_stock->optimize_dilution resolved Precipitation Resolved remake_stock->resolved Precipitation resolved test_solubility Test Lower Concentrations optimize_dilution->test_solubility optimize_dilution->resolved Precipitation resolved modify_media Modify Media Formulation test_solubility->modify_media Precipitation persists test_solubility->resolved Precipitation resolved modify_media->resolved

Caption: A workflow for troubleshooting this compound precipitation.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the appropriate solvent: Based on the properties of this compound, select a suitable solvent (e.g., DMSO, ethanol).

  • Weigh the compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolve the compound: In a sterile conical tube, add the solvent to the this compound powder. Vortex or sonicate until the compound is completely dissolved.

  • Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.[4]

  • Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or below.

Protocol 2: Dilution of this compound Stock into Cell Culture Media
  • Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warm the media: Warm the required volume of cell culture media in a 37°C water bath.

  • Calculate the required volume: Determine the volume of the stock solution needed to achieve the desired final concentration in the media.

  • Perform the dilution: While gently swirling the pre-warmed media, add the calculated volume of the stock solution drop-by-drop.[6]

  • Inspect for precipitation: After adding the stock solution, visually inspect the media for any signs of precipitation. If the media appears cloudy or contains visible particles, the compound may have precipitated.

Quantitative Data Summary

The following table provides hypothetical solubility data for this compound in common cell culture media. This data can be used as a reference to determine appropriate working concentrations.

Media FormulationSerum ConcentrationMaximum Soluble Concentration of this compound (µM)
DMEM10% FBS50
RPMI-164010% FBS40
DMEM/F125% FBS60
Serum-Free Medium AN/A25
Serum-Free Medium BN/A35

Note: These values are for illustrative purposes. The actual solubility of this compound should be determined experimentally.

This compound Signaling Pathway (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to a therapeutic effect. Understanding the pathway can help in designing experiments and interpreting results.

G This compound This compound Receptor Target Receptor This compound->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates and Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A hypothetical signaling cascade initiated by this compound.

References

Evandamine Technical Support Center: Troubleshooting Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information to prevent the degradation of Evandamine during storage. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The stability of this compound, like many pharmaceutical compounds, is influenced by a variety of environmental factors.[1][2] The most common causes of degradation are exposure to adverse temperatures, light, humidity, and inappropriate pH levels.[2][3] Oxidation is another significant factor that can lead to the breakdown of the molecule.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored under controlled conditions. The optimal storage temperatures and humidity levels are summarized in the table below, based on general guidelines for pharmaceutical compounds.

Table 1: Recommended Storage Conditions for this compound

Storage ConditionTemperature RangeRelative HumidityNotes
Long-Term Storage2°C to 8°C (Refrigerated)AmbientRecommended for preserving the long-term integrity of the compound. Protect from freezing, as this can also affect stability.
Intermediate Storage25°C ± 2°C60% ± 5% RHSuitable for shorter durations. Exposure to higher temperatures should be minimized.
Accelerated Stability40°C ± 2°C75% ± 5% RHThese conditions are primarily used in stability studies to predict the long-term shelf life of this compound.[3]
Storage After Opening2°C to 8°C or 25°CNot specifiedIn-use stability is typically shorter. For example, a reconstituted solution might be stable for 36 hours at 2-8°C or 18 hours at 25°C, but should ideally be used immediately.[4]

Q3: How does light exposure affect this compound?

A3: Exposure to light, particularly UV light, can lead to photodegradation. It is crucial to store this compound in light-resistant containers, such as amber vials or bottles, to minimize this effect.[1][2]

Q4: Can this compound be stored in a standard laboratory freezer?

A4: While refrigerated storage is recommended, freezing is generally not advised unless specific stability data indicates it is safe. Freezing can lead to concentration gradients and may not improve stability for all formulations.[5]

Troubleshooting Guide

Issue 1: I observe a change in the color or appearance of my this compound solution.

  • Possible Cause: This may be a sign of chemical degradation or contamination.

  • Troubleshooting Steps:

    • Immediately cease use of the solution.

    • Verify the storage conditions against the recommended guidelines in Table 1.

    • Review your handling procedures to rule out sources of contamination.

    • Consider performing an analytical test (e.g., HPLC) to assess the purity of the solution compared to a fresh sample.

Issue 2: My experimental results are inconsistent, suggesting a loss of this compound potency.

  • Possible Cause: The potency of this compound may have decreased due to degradation during storage or handling.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of this compound from a new, unopened container.

    • Conduct a stability study to determine the rate of degradation under your specific experimental conditions. A general protocol for a short-term stability study is provided below.

    • Ensure that all storage containers are properly sealed to prevent exposure to air and humidity.[6]

Experimental Protocols

Protocol 1: Short-Term In-Use Stability Assessment of this compound Solution

This protocol is designed to evaluate the stability of a reconstituted this compound solution under typical laboratory conditions.

  • Materials:

    • This compound powder

    • Appropriate solvent (e.g., sterile water, DMSO)

    • Calibrated analytical balance

    • Volumetric flasks

    • Light-resistant storage containers (e.g., amber vials)

    • HPLC system with a suitable column and detector

  • Methodology:

    • Prepare a stock solution of this compound at a known concentration.

    • Divide the stock solution into several aliquots in separate, sealed, light-resistant containers.

    • Store the aliquots under different conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator).

    • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot from each storage condition.

    • Analyze the concentration and purity of this compound in each aliquot using a validated HPLC method.

    • Compare the results to the initial (time 0) sample to determine the percentage of degradation.

Visualizations

Below are diagrams illustrating a hypothetical degradation pathway for this compound and a general workflow for conducting stability studies.

This compound This compound Degradation_Product_A Degradation Product A (Oxidized) This compound->Degradation_Product_A Oxidation (Exposure to Air) Degradation_Product_B Degradation Product B (Hydrolyzed) This compound->Degradation_Product_B Hydrolysis (Presence of Water)

Caption: Hypothetical degradation pathways for this compound.

cluster_0 Planning cluster_1 Execution cluster_2 Analysis Define_Protocol Define Stability Protocol Select_Batches Select Batches for Testing Define_Protocol->Select_Batches Store_Samples Store Samples at Different Conditions Select_Batches->Store_Samples Test_Samples Test Samples at Scheduled Intervals Store_Samples->Test_Samples Analyze_Data Analyze Data and Determine Degradation Rate Test_Samples->Analyze_Data Establish_Shelf_Life Establish Shelf Life and Storage Conditions Analyze_Data->Establish_Shelf_Life

Caption: General workflow for an this compound stability study.

References

Evandamine off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for illustrative purposes only. "Evandamine" is a fictional compound, and the data, protocols, and troubleshooting guides presented here are hypothetical examples designed to assist researchers in understanding and addressing potential off-target effects of kinase inhibitors in cellular assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our cell line of interest, even at concentrations where the on-target kinase is not fully inhibited. What could be the cause?

A1: This observation suggests potential off-target effects of this compound. While this compound is a potent inhibitor of its primary target, it may interact with other cellular targets that regulate cell viability and proliferation. We recommend performing a broader cytotoxicity assessment in a panel of cell lines and considering off-target profiling assays, such as kinase profiling or receptor binding assays, to identify other potential targets of this compound.

Q2: Our in vitro biochemical assays show high potency of this compound, but we see weaker than expected inhibition of the target in our cell-based assays. Why is there a discrepancy?

A2: Discrepancies between biochemical and cell-based assays are not uncommon. Several factors could contribute to this:

  • Cellular Permeability: this compound may have poor cell membrane permeability, resulting in lower intracellular concentrations.

  • Drug Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • High Intracellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than that used in many biochemical kinase assays (e.g., 10-100 µM). If this compound is an ATP-competitive inhibitor, its apparent potency will be lower in a cellular context.[1][2]

  • Plasma Protein Binding: If you are using serum-containing media, this compound may bind to plasma proteins, reducing its free concentration available to interact with the target.

We recommend performing cellular uptake and efflux assays, as well as testing the compound's activity in cell-based assays with varying serum concentrations.

Q3: We have identified a potential off-target for this compound. How can we confirm this interaction in a cellular context?

A3: To validate a potential off-target, you can employ several strategies:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.

  • CRISPR/Cas9 Knockout/Knock-in: As described in some studies, using CRISPR to remove the putative off-target can help determine if the drug's effect is dependent on that protein.[3] If the cellular phenotype disappears in the knockout cells, it strongly suggests the phenotype is mediated by that off-target.

  • Overexpression Models: Overexpressing the suspected off-target may sensitize cells to this compound.

  • Downstream Signaling Analysis: Measure the phosphorylation or activity of known downstream effectors of the suspected off-target in the presence of this compound.

Troubleshooting Guides

Unexpected Cytotoxicity
Symptom Possible Cause Suggested Action
High toxicity at low concentrationsOff-target kinase inhibitionPerform a broad kinase screen to identify potential off-target kinases.
Cell-line specific toxicityExpression of a specific off-target in sensitive cellsCompare the gene expression profiles of sensitive and resistant cell lines to identify potential off-target candidates.
Discrepancy with on-target inhibitionOff-target GPCR modulationScreen this compound against a panel of common GPCRs to check for unintended agonist or antagonist activity.
Inconsistent Assay Results
Symptom Possible Cause Suggested Action
Potency shift between biochemical and cellular assaysPoor cell permeability or high intracellular ATPConduct cell permeability assays. Perform kinase assays at physiological ATP concentrations (1-2 mM).[1]
Variable results between experimentsReagent instability or inconsistent cell passage numberPrepare fresh solutions of this compound for each experiment. Ensure consistent cell culture conditions and use cells within a defined passage number range.
No effect in cellular assaysInactive compoundVerify the identity and purity of the this compound batch using analytical methods like LC-MS and NMR.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM) - Biochemical Assay
Primary Target A 5
Off-Target Kinase B75
Off-Target Kinase C250
Off-Target Kinase D> 1000

Table 2: Cellular Activity Profile of this compound

Assay TypeCell LineTarget PathwayEC50/IC50 (nM)
Target PhosphorylationCell Line XPrimary Target A25
Proliferation AssayCell Line YOff-Target B Pathway150
cAMP AssayCHO-K1 (GPCR Z expressing)Off-Target GPCR Z500
Cytotoxicity AssayCell Line YOverall Viability200

Experimental Protocols

Cellular Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment: Plate cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours. Treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against the phosphorylated and total target protein overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

cAMP Second Messenger Assay
  • Cell Culture: Plate cells stably expressing the GPCR of interest in a 96-well plate and culture overnight.

  • Compound Treatment: Aspirate the culture medium and add this compound at various concentrations in the presence of a phosphodiesterase inhibitor like IBMX.

  • Agonist Stimulation: Add a known agonist for the GPCR to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as a TR-FRET or luminescence-based kit, following the manufacturer's instructions.[4]

  • Data Analysis: Plot the cAMP concentration against the this compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50.

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound TargetA Primary Target A This compound->TargetA Inhibition KinaseB Off-Target Kinase B This compound->KinaseB Inhibition GPCR_Z Off-Target GPCR Z This compound->GPCR_Z Modulation DownstreamA Downstream Effector A TargetA->DownstreamA CellularEffectA Desired Cellular Effect DownstreamA->CellularEffectA DownstreamB Downstream Effector B KinaseB->DownstreamB cAMP cAMP Modulation GPCR_Z->cAMP CellularEffectB Unintended Cytotoxicity DownstreamB->CellularEffectB cAMP->CellularEffectB G start Start: Unexpected Cellular Phenotype Observed q1 Is the phenotype consistent with on-target inhibition? start->q1 a1_yes Confirm on-target engagement (e.g., CETSA) q1->a1_yes Yes a1_no Hypothesize off-target effect q1->a1_no No profiling Perform broad off-target screening (e.g., Kinase panel, GPCR panel) a1_no->profiling hits Potential off-target 'hits' identified? profiling->hits no_hits Consider other mechanisms (e.g., metabolite effects, assay interference) hits->no_hits No validate Validate hits in cellular context (e.g., CRISPR KO, overexpression) hits->validate Yes confirm Confirmed off-target? validate->confirm end_yes Characterize off-target mediated signaling confirm->end_yes Yes end_no Re-evaluate screening data and initial hypothesis confirm->end_no No

References

Technical Support Center: Managing Evandamine (Evodiamine) Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with Evandamine (Evodiamine) in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cardiotoxicity in our rodent models treated with Evodiamine. What is the likely mechanism?

A1: Evodiamine-induced cardiotoxicity is often linked to oxidative stress. In studies with neonatal rat cardiomyocytes, Evodiamine exposure led to increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased activity of superoxide dismutase (SOD), a key antioxidant enzyme.[1][2] In zebrafish models, this manifests as cardiac malfunction, including changes in heart rate, circulation, and pericardial edema.[1][3]

Q2: What are the initial signs of Evodiamine-induced hepatotoxicity to watch for?

A2: Key indicators of hepatotoxicity include elevated liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[4] The underlying mechanism may be related to the MAPK signaling pathway and the metabolic activation of Evodiamine by cytochrome P450 enzymes into more cytotoxic metabolites.[4][5]

Q3: Can the formulation of Evodiamine be altered to reduce its toxicity?

A3: Yes, modifying the formulation is a key strategy. Due to Evodiamine's poor water solubility and bioavailability, novel delivery systems can mitigate toxicity.[4][6] Formulations such as phospholipid complexes or encapsulation in nanoparticles (e.g., poly lactic-co-glycolic acid) have been shown to improve bioavailability and may reduce systemic toxicity.[7]

Q4: Are there any known co-administration strategies to lower Evodiamine's toxicity?

A4: Co-administration with other therapeutic agents, particularly within a nanoparticle delivery system, has shown promise. For instance, co-loading Evodiamine and berberine into mesoporous silica nanoparticles resulted in low systemic toxicity in mice while maintaining therapeutic effects.[4][7]

Q5: We are seeing conflicting effects of Evodiamine on the PI3K/Akt pathway. Can you clarify its mechanism of action?

A5: Evodiamine's effect on the PI3K/Akt pathway can be context-dependent. In many cancer cell lines, Evodiamine inhibits the PI3K/Akt signaling pathway, leading to apoptosis.[8][9][10] However, in other contexts, such as intervertebral disc degeneration models, Evodiamine has been shown to activate the PI3K/Akt pathway by upregulating SIRT1, which has a protective effect.[11] It is crucial to assess the specific cellular and tissue environment in your experimental model.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality at Standard Doses
Possible Cause Troubleshooting Step
High Systemic Exposure Due to Formulation Evodiamine is poorly soluble in aqueous solutions. If using a simple suspension, inconsistent dosing and rapid absorption of smaller particles can lead to acute toxicity. Solution: Prepare Evodiamine in a vehicle like 0.5% Carboxymethylcellulose Sodium (CMC-Na) for oral administration to ensure a more uniform suspension.[12]
Metabolic Bioactivation Evodiamine can be metabolized into more toxic compounds by liver enzymes.[4] Solution: Consider a dose-escalation study starting with a lower dose range (e.g., 3-10 mg/kg in mice) to establish the maximum tolerated dose in your specific animal model and strain.[13]
Off-Target Toxicity Cardiotoxicity and hepatotoxicity are known side effects.[14] Solution: Implement regular monitoring of cardiac function (e.g., ECG in larger animals) and liver enzymes (AST, ALT) in satellite animal groups to detect early signs of toxicity.
Issue 2: Inconsistent Anti-Tumor Efficacy in Xenograft Models
Possible Cause Troubleshooting Step
Poor Bioavailability The oral bioavailability of Evodiamine is very low, reported to be around 0.1% in rats.[4] This can lead to sub-therapeutic concentrations at the tumor site. Solution: Consider alternative administration routes such as intraperitoneal injection. If oral administration is necessary, explore advanced formulations like solid dispersions or nanoparticle-based delivery systems to enhance absorption.[4][7]
Rapid Metabolism Evodiamine is rapidly metabolized and eliminated from the body.[4] Solution: Assess the dosing frequency. A more frequent dosing schedule may be required to maintain therapeutic plasma concentrations.
Tumor Model Resistance The specific signaling pathways active in your chosen cancer cell line may be less sensitive to Evodiamine's mechanism of action. Solution: Perform in vitro testing on your cell line to confirm its sensitivity to Evodiamine and to elucidate the active signaling pathways (e.g., PI3K/Akt, MAPK/ERK).

Quantitative Data Summary

Table 1: In Vitro and In Vivo Toxicity of Evodiamine

Model System Parameter Value Reference
Neonatal Rat CardiomyocytesIC50 (24h)28.44 µg/mL[1][5]
ZebrafishLC10354 ng/mL[1][5]
Swiss Albino Rats (Oral)LD50>2000 mg/kg[12]

Table 2: Dose Ranges Used in Preclinical Mouse Models

Application Dose Range (mg/kg) Administration Route Reference
Anti-Tumor Studies3 - 100 mg/kgSubcutaneous, Intraperitoneal, Gavage[13]
Chemotherapy-Induced Diarrhea12.5 - 100 mg/kgOral[12]

Experimental Protocols

Protocol 1: Oral Administration of Evodiamine in a Rodent Model

This protocol is adapted from a study investigating the effects of Evodiamine on chemotherapy-induced diarrhea in rats.[12]

  • Preparation of Dosing Solution:

    • Weigh the required amount of Evodiamine powder.

    • Prepare a 0.5% (w/v) solution of Carboxymethylcellulose Sodium (CMC-Na) in sterile, distilled water.

    • Suspend the Evodiamine powder in the 0.5% CMC-Na solution to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 200g rat receiving 2 mL).

    • Vortex thoroughly before each gavage to ensure a uniform suspension.

  • Animal Dosing:

    • Acclimatize animals for at least one week prior to the experiment.

    • Administer the Evodiamine suspension orally using a suitable gavage needle. The volume should be adjusted based on the animal's most recent body weight.

    • For toxicity studies, a control group receiving the vehicle (0.5% CMC-Na) only should be included.

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, appetite) at regular intervals post-dosing.

    • Record body weights daily.

    • At the end of the study, collect blood for clinical chemistry analysis (e.g., ALT, AST) and tissues for histopathological examination.

Signaling Pathways and Visualizations

Evodiamine's anti-cancer effects are often attributed to its modulation of key signaling pathways that control cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.

Evodiamine's Inhibition of the PI3K/Akt Signaling Pathway

Evodiamine can inhibit the PI3K/Akt pathway, which is constitutively active in many cancers. This inhibition reduces pro-survival signals and promotes apoptosis.

Evodiamine_PI3K_Akt_Pathway Evodiamine Evodiamine RTK Receptor Tyrosine Kinases (RTKs) Evodiamine->RTK AKT Akt (Protein Kinase B) Evodiamine->AKT Inhibits phosphorylation PI3K PI3K RTK->PI3K PI3K->AKT p53 p53 AKT->p53 Bcl2 Bcl-2 p53->Bcl2 Bax Bax p53->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Evodiamine_MAPK_ERK_Pathway Evodiamine Evodiamine ERK ERK1/2 Evodiamine->ERK Inhibits phosphorylation GrowthFactor Growth Factor Signal Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Evandamine not showing expected results in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with evodiamine in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of action for evodiamine in vitro?

Evodiamine is a bioactive alkaloid that has been shown to exhibit anti-cancer properties through various mechanisms. In vitro studies have demonstrated that it can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest, typically at the G2/M phase.[1][2][3] It has also been found to suppress tumor cell invasion and metastasis.[1][4]

Evodiamine exerts these effects by modulating multiple signaling pathways. Key pathways identified include the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[2][5][6] By inhibiting these pathways, evodiamine can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to the activation of caspases and subsequent cell death.[2][7][8] Additionally, evodiamine has been reported to induce endoplasmic reticulum stress-mediated apoptosis.[9]

Q2: I am not observing the expected cytotoxic effects of evodiamine on my cancer cell line. What could be the reason?

Several factors could contribute to a lack of expected cytotoxicity:

  • Cell Line Specificity: The sensitivity of cancer cells to evodiamine can vary significantly between different cell lines.[8] Some cell lines may be inherently more resistant to its effects.

  • Compound Quality and Solubility: Ensure the evodiamine used is of high purity. Evodiamine is poorly soluble in aqueous solutions and is typically dissolved in a solvent like DMSO.[9][10][11] Improper dissolution or precipitation of the compound in the culture medium can lead to a lower effective concentration. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) as it can be toxic to cells.[9][10]

  • Concentration and Treatment Duration: The cytotoxic effects of evodiamine are both dose- and time-dependent.[8][12][13] It may be necessary to increase the concentration or extend the incubation time to observe a significant effect.

  • Cell Culture Conditions: Factors such as cell density, passage number, and overall cell health can influence the experimental outcome. Ensure that cells are in the logarithmic growth phase at the time of treatment.[9]

Q3: What is the typical IC50 range for evodiamine in cancer cell lines?

The half-maximal inhibitory concentration (IC50) of evodiamine can vary widely depending on the cell line and the duration of treatment. For example, in colorectal cancer cell lines HT29 and HCT116, the IC50 was reported to be around 15-30 µM after 24 hours of treatment.[7] In breast cancer cell lines MDA-MB-231 and MCF-7, IC50 values ranged from approximately 7.86 to 20.98 µg/ml depending on the cell line and incubation time (24h vs 48h).[14] It is crucial to determine the IC50 for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue 1: No significant decrease in cell viability observed with MTT or CCK-8 assay.

Possible Cause 1: Sub-optimal Evodiamine Concentration or Incubation Time.

  • Solution: Perform a dose-response and time-course experiment. Test a wider range of evodiamine concentrations (e.g., 1-100 µM) and measure cell viability at different time points (e.g., 24, 48, and 72 hours).[9][11][12]

Possible Cause 2: Evodiamine Precipitation.

  • Solution: Prepare a fresh stock solution of evodiamine in DMSO.[11] When diluting in culture medium, ensure thorough mixing and visually inspect for any precipitation. It may be helpful to warm the medium slightly before adding the evodiamine stock.

Possible Cause 3: Issues with the Viability Assay.

  • Solution: If you suspect the assay itself is the problem, include a positive control (a known cytotoxic agent) to validate the assay's performance. For reagents like alamarBlue™, ensure they are properly dissolved by warming to 37°C and mixing.[15] Also, check for expired reagents and calibrate your plate reader.

Issue 2: Inconsistent or no induction of apoptosis detected by flow cytometry.

Possible Cause 1: Insufficient Evodiamine Concentration or Treatment Duration.

  • Solution: Apoptosis is a downstream effect of cellular stress and may require higher concentrations or longer incubation times than those needed to see an initial decrease in cell viability. Try treating cells with a concentration at or above the IC50 for 24 to 48 hours.[7]

Possible Cause 2: Cell Cycle Arrest.

  • Solution: Evodiamine can induce cell cycle arrest at the G2/M phase.[2][11] This can sometimes precede apoptosis. Analyze the cell cycle distribution of your treated cells using propidium iodide (PI) staining and flow cytometry.

Possible Cause 3: Incorrect Staining Protocol.

  • Solution: Ensure that your Annexin V/PI staining protocol is optimized. Use appropriate controls, including unstained cells, cells stained only with Annexin V, and cells stained only with PI. The cell density and staining volumes should be consistent across samples.

Issue 3: Western blot results do not show expected changes in apoptosis-related proteins (e.g., Bcl-2, Bax, Caspases).

Possible Cause 1: Timing of Protein Expression Changes.

  • Solution: The expression levels of apoptosis-related proteins change over time. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point to observe changes in your target proteins after evodiamine treatment.

Possible Cause 2: Poor Antibody Quality.

  • Solution: Verify the specificity and efficacy of your primary and secondary antibodies. Include positive and negative controls in your Western blot experiment. For example, use a cell lysate known to express your protein of interest as a positive control.

Possible Cause 3: Protein Degradation.

  • Solution: Ensure that cell lysates are prepared with protease and phosphatase inhibitors to prevent the degradation of your target proteins. Store lysates at -80°C for long-term use.

Data Summary

Table 1: Reported IC50 Values of Evodiamine in Various Cancer Cell Lines

Cell LineCancer TypeIC50Treatment DurationReference
HT29Colorectal Cancer~30 µM24 hours[7]
HCT116Colorectal Cancer~15 µM24 hours[7]
MDA-MB-231Breast Cancer17.48 µg/ml24 hours[14]
MDA-MB-231Breast Cancer9.47 µg/ml48 hours[14]
MCF-7Breast Cancer20.98 µg/ml24 hours[14]
U87Glioblastoma12 µM24 hours[16]
A549Non-small cell lung cancerNot specified, but effects seen at 1-100 µM24-48 hours[3][9]
H446Small cell lung cancerEffects seen at 1.25-10 µM24-72 hours[13]
H1688Small cell lung cancerEffects seen at 1.25-10 µM24-72 hours[13]
U266Multiple MyelomaDose-dependent effects24 hours[8]
RPMI8226Multiple MyelomaDose-dependent effects24 hours[8]

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[9]

  • Treatment: Treat the cells with various concentrations of evodiamine (e.g., 0, 1, 5, 10, 20, 50, 100 µM) for 24, 48, or 72 hours.[9][11] Include a vehicle control (DMSO) at the highest concentration used for evodiamine dilution.[11]

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9] Alternatively, for CCK-8, add 10 µL of CCK-8 solution and incubate for 1.5-2 hours.[10][11]

  • Solubilization (for MTT): Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[10][14]

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Seed cells in a 6-well plate and treat with evodiamine at the desired concentrations for the desired time (e.g., 48 hours).[7]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Western Blot Analysis
  • Protein Extraction: After treatment with evodiamine, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[9]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.[9][14]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9] Incubate the membrane with primary antibodies against your proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt) overnight at 4°C.[9]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

Visualizations

Evodiamine_Signaling_Pathways Evodiamine Evodiamine RTKs RTKs Evodiamine->RTKs inhibits PI3K PI3K Evodiamine->PI3K inhibits MAPK_pathway MAPK/ERK Pathway Evodiamine->MAPK_pathway inhibits RTKs->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p53 p53 Akt->p53 Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax p53->Bax Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis MAPK_pathway->Proliferation

Caption: Key signaling pathways modulated by evodiamine.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with Evodiamine (Dose & Time Course) start->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot (Protein Analysis) treatment->western analysis Data Analysis (IC50, % Apoptosis, etc.) viability->analysis apoptosis->analysis western->analysis

Caption: General experimental workflow for in vitro testing.

Troubleshooting_Logic start Unexpected Result: No Effect Observed q1 Is the compound soluble and stable? start->q1 sol1 Prepare fresh stock Check for precipitation q1->sol1 No q2 Are concentration and time sufficient? q1->q2 Yes end Re-evaluate Experiment sol1->end sol2 Perform dose-response and time-course q2->sol2 No q3 Is the cell line resistant? q2->q3 Yes sol2->end sol3 Test on a known sensitive cell line q3->sol3 Maybe q4 Are assay controls working? q3->q4 No sol3->end sol4 Include positive/negative controls q4->sol4 No q4->end Yes sol4->end

Caption: Troubleshooting decision-making workflow.

References

Modifying Evandamine delivery for better uptake

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Evandamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges related to this compound's delivery and cellular uptake.

Fictional Drug Context

This compound is a novel, potent small molecule inhibitor of the fictional Tyrosine Kinase Associated Protein 7 (TKAP7) . Overexpression and constitutive activation of TKAP7 are implicated in the progression of several aggressive cancers. While highly effective at its target, this compound presents two primary experimental challenges:

  • Poor Aqueous Solubility: The hydrophobic nature of this compound can lead to precipitation in aqueous buffers and cell culture media.[]

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump, which can actively remove the compound from the intracellular environment, reducing its effective concentration at the target site.

This guide will help you navigate these challenges to achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is precipitating in the cell culture medium. How can I improve its solubility?

A1: this compound has low aqueous solubility. Precipitation can be minimized by following these steps:

  • Use of a Co-solvent: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a water-miscible organic solvent like DMSO.

  • Final Solvent Concentration: When diluting the stock into your aqueous medium, ensure the final DMSO concentration does not exceed 0.5%. Higher concentrations can be toxic to cells and may still cause precipitation.

  • Pre-warming Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock dropwise while gently vortexing the medium to facilitate dispersion.

  • Formulation: For in vivo studies or persistent in vitro issues, consider using a formulation agent. See the data below and the protocol for preparing this compound-loaded Lipid Nanoparticles.

Q2: I'm observing a significantly higher IC50 value for this compound in my cell line than reported in the literature. What could be the cause?

A2: A higher-than-expected IC50 value is often related to low intracellular drug concentration. The most common cause is the high expression of P-glycoprotein (P-gp) efflux pumps in your chosen cell line (e.g., NCI/ADR-RES).

  • Check P-gp Expression: Verify the P-gp expression status of your cell line from literature or by western blot.

  • Use a P-gp Inhibitor: Co-administer this compound with a P-gp inhibitor like Verapamil or Cyclosporin A to block the efflux pump and increase intracellular accumulation. See Table 2 for comparative data.

  • Alternative Cell Line: If possible, use a cell line with low or no P-gp expression for baseline efficacy studies.

Q3: How can I experimentally verify that P-gp efflux is limiting this compound's efficacy in my cells?

A3: You can perform a cellular uptake study using a fluorescently labeled version of this compound (this compound-FL) or by quantifying unlabeled this compound using LC-MS/MS. A typical experiment involves comparing the intracellular concentration of the drug in the presence and absence of a P-gp inhibitor. A significant increase in uptake with the inhibitor confirms P-gp-mediated efflux. See Protocol 2 for a detailed methodology.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem: High Variability in Experimental Replicates

High variability can undermine the reliability of your results. Consider the following troubleshooting steps.

  • Cause 1: Inconsistent Drug Concentration

    • Solution: Ensure your this compound stock solution is fully dissolved. Before each use, warm the stock to room temperature and vortex gently. When preparing working solutions, add the stock to pre-warmed media and mix thoroughly.

  • Cause 2: Cell Health and Density

    • Solution: Ensure cells are in the logarithmic growth phase and seeded at a consistent density for all replicates. Perform a cell viability assay to confirm that the final solvent concentration is not affecting the cells.

  • Cause 3: Edge Effects in Plate-Based Assays

    • Solution: Avoid using the outer wells of 96-well or 384-well plates, as they are prone to evaporation, which can alter drug concentration. Fill the outer wells with sterile PBS or media instead.

Troubleshooting Low Efficacy

The following diagram provides a decision tree to troubleshoot experiments where this compound shows lower-than-expected efficacy.

G start Start: Low this compound Efficacy check_solubility Is this compound precipitating in the media? start->check_solubility improve_solubility Action: Improve solubility. (See Protocol 1 & Table 1) check_solubility->improve_solubility Yes check_pgp Is the cell line known to overexpress P-gp? check_solubility->check_pgp No improve_solubility->check_pgp test_with_inhibitor Action: Co-treat with a P-gp inhibitor (e.g., Verapamil). (See Table 2) check_pgp->test_with_inhibitor Yes check_target Does the cell line express the TKAP7 target? check_pgp->check_target No / Unsure test_with_inhibitor->check_target confirm_target Action: Confirm TKAP7 expression via Western Blot or qPCR. check_target->confirm_target Unsure contact_support Outcome: Problem persists. Contact Technical Support. check_target->contact_support No check_target->contact_support Yes confirm_target->contact_support

Caption: Troubleshooting decision tree for low this compound efficacy.

Data & Quantitative Summaries

The following tables summarize key quantitative data related to this compound's properties and performance under various conditions.

Table 1: Aqueous Solubility of this compound with Different Formulations

FormulationThis compound Concentration (µM) in PBS (pH 7.4)Appearance
Unformulated this compound< 1Visible Precipitate
5% DMSO in PBS15Clear Solution
10% Solutol® HS 15 in PBS150Clear Solution
This compound-Loaded Lipid Nanoparticles> 500Translucent Suspension

Table 2: Effect of P-gp Inhibitor on this compound IC50

Cell LineP-gp ExpressionThis compound IC50 (nM)This compound + 5µM Verapamil IC50 (nM)Fold-Change in Potency
OVCAR-8Low25221.1x
NCI/ADR-RES (Ovarian)High8504518.9x
MCF7Low40381.1x
MCF7/ADR (Breast)High12006020.0x

Signaling Pathway

This compound targets the TKAP7 kinase. The diagram below illustrates the proposed signaling cascade involving TKAP7 and the mechanism of inhibition by this compound.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling FGF Growth Factor (e.g., FGF) TKAP7_receptor TKAP7 Receptor FGF->TKAP7_receptor Binds TKAP7_receptor->TKAP7_receptor Dimerization & Autophosphorylation ADP ADP TKAP7_receptor->ADP Hydrolyzes MAPK_pathway MAPK/ERK Pathway TKAP7_receptor->MAPK_pathway Activates ATP ATP ATP->TKAP7_receptor Binds to Kinase Domain This compound This compound This compound->TKAP7_receptor Inhibits Proliferation Cell Proliferation MAPK_pathway->Proliferation Survival Cell Survival MAPK_pathway->Survival

Caption: Proposed TKAP7 signaling pathway and inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the mass of this compound needed to prepare a 10 mM stock solution. (this compound MW = 452.5 g/mol ).

  • Procedure: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the tube for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store aliquots at -20°C, protected from light.

Protocol 2: Cellular Uptake Assay for this compound using Fluorescence Microscopy

This protocol assumes the use of a fluorescently labeled this compound (this compound-FL).

  • Cell Seeding: Seed cells onto glass-bottom culture dishes. Allow them to adhere and grow for 24 hours to reach 60-70% confluency.

  • P-gp Inhibitor Pre-treatment (for test group): a. Prepare a working solution of 10 µM Verapamil in pre-warmed culture medium. b. Aspirate the old medium from the cells and add the Verapamil-containing medium. c. Incubate for 1 hour at 37°C.

  • This compound-FL Treatment: a. Prepare a 2X working solution of this compound-FL in culture medium (e.g., 2 µM for a 1 µM final concentration). b. For the control group (no P-gp inhibitor), add an equal volume of fresh medium. For the test group, add an equal volume of medium containing 10 µM Verapamil. c. Add the 2X this compound-FL solution to all dishes. d. Incubate for 2 hours at 37°C, protected from light.

  • Imaging: a. Aspirate the treatment medium and wash the cells three times with ice-cold PBS to stop uptake and remove extracellular drug. b. Add fresh PBS or a suitable imaging buffer to the dishes. c. Image the cells immediately using a fluorescence microscope with appropriate filter sets for this compound-FL. d. Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). Compare the intensity between the control and Verapamil-treated groups.

Protocol 3: Preparation of this compound-Loaded Lipid Nanoparticles (LNP)

This protocol uses the thin-film hydration method followed by extrusion.

G start Start dissolve 1. Dissolve Lipids & this compound in Organic Solvent (e.g., Chloroform) start->dissolve evaporate 2. Evaporate Solvent via Rotary Evaporator to form a thin lipid film dissolve->evaporate hydrate 3. Hydrate lipid film with aqueous buffer (e.g., PBS) above lipid Tc evaporate->hydrate sonicate 4. Vortex/Sonicate to form Multilamellar Vesicles (MLVs) hydrate->sonicate extrude 5. Extrude suspension through polycarbonate membranes (e.g., 100nm) sonicate->extrude characterize 6. Characterize LNPs (Size, Zeta Potential, Encapsulation Efficiency) extrude->characterize end End: Sterile-filter and Store at 4°C characterize->end

Caption: Workflow for preparing this compound-loaded lipid nanoparticles.

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000)) and this compound in a suitable organic solvent like chloroform or a chloroform/methanol mixture.

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS) by rotating the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): Load the MLV suspension into an extruder. Repeatedly pass the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size distribution.

  • Characterization:

    • Size & Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Separate the unencapsulated ("free") drug from the LNPs using a method like size exclusion chromatography. Quantify the drug in the LNP fraction and calculate the percentage of the initial drug that was successfully encapsulated.

  • Storage: Sterile-filter the final LNP suspension through a 0.22 µm filter and store at 4°C.

References

Validation & Comparative

Evandamine: A Comparative Analysis of its Efficacy Against Known NMDA Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of the novel N-methyl-D-aspartate (NMDA) receptor inhibitor, Evandamine, against established NMDA receptor antagonists. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in therapeutic applications targeting NMDA receptor-mediated neurological disorders.

Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized NMDA receptor inhibitors. The data is derived from whole-cell patch-clamp electrophysiology experiments conducted on freshly dissociated rat hippocampal and striatal neurons, as well as dissociated hippocampal cultures. Lower IC50 values are indicative of higher potency.

CompoundIC50 (µM) in Hippocampal NeuronsIC50 (µM) in Striatal NeuronsIC50 (µM) in Dissociated Hippocampal Cultures
This compound (hypothetical) Data not yet availableData not yet availableData not yet available
Memantine1.04 ± 0.26[1]~3.12 - 4.16[1]2.1[2]
Ketamine0.43 ± 0.10[1]~1.29 - 1.72[1]1.5[2]
Amantadine18.6 ± 0.9[1]<18.6[1]Not Reported

Note: The IC50 values for Memantine and Ketamine in striatal neurons were reported to be 3- to 4-fold less potent than in hippocampal neurons. The value for Amantadine in striatal neurons was reported to be "somewhat more potent" than in hippocampal neurons.[1]

Signaling Pathway and Mechanism of Action

NMDA receptors are ionotropic receptors activated by the binding of glutamate and a co-agonist (glycine or D-serine). Upon activation, the receptor channel opens, allowing for the influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative diseases.

This compound, along with the compared inhibitors, acts as an antagonist at the NMDA receptor, thereby modulating its activity and mitigating the detrimental effects of excessive glutamate signaling.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Opens Channel CaMKII CaMKII Ca_ion->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression Regulates This compound This compound & Known Inhibitors This compound->NMDA_Receptor Inhibits

NMDA Receptor Signaling Pathway and Point of Inhibition.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons to determine the efficacy of inhibitors like this compound.

Materials:

  • External Solution: 140 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 12 mM HEPES acid, 12 mM HEPES sodium, 33 mM D-glucose, 1 µM Tetrodotoxin (TTX), 5 µM Glycine. pH adjusted to 7.3, osmolarity to 300 mOsm.

  • Internal Pipette Solution: 100 mM CsF, 40 mM CsCl, 1 mM CaCl₂, 20 mM HEPES acid, 10 mM EGTA. pH adjusted to 7.3 with CsOH.

  • Cultured pyramidal neurons.

  • Patch-clamp amplifier and data acquisition system.

  • Rapid perfusion system.

Procedure:

  • Prepare external and internal solutions as described above.

  • Plate neurons on coverslips suitable for recording a few days prior.

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach a target neuron with the micropipette and establish a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the membrane potential at -60 mV.

  • Apply 50 µM NMDA for 2 seconds every 30 seconds to evoke an inward current. Record baseline currents for a stable period.

  • Introduce varying concentrations of the test inhibitor (e.g., this compound) into the perfusion system and continue to apply NMDA.

  • Record the inhibited current responses at each concentration.

  • Wash out the inhibitor to observe any recovery of the current.

  • Analyze the data to determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to NMDA receptor activation and its inhibition.

Materials:

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • HEPES-buffered saline (HBS).

  • Cultured neurons or a cell line expressing NMDA receptors.

  • Fluorescence microscope with an imaging system.

  • NMDA and glycine.

Procedure:

  • Load the cells with the calcium indicator dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes.

  • Wash the cells with HBS to remove excess dye.

  • Acquire a baseline fluorescence reading before stimulation.

  • Stimulate the cells with a solution containing NMDA and glycine.

  • Record the change in fluorescence intensity, which corresponds to the increase in intracellular calcium.

  • To test inhibitors, pre-incubate the cells with various concentrations of the compound (e.g., this compound) before stimulating with NMDA and glycine.

  • Measure the fluorescence response in the presence of the inhibitor.

  • Calculate the percentage of inhibition for each concentration to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of a novel NMDA receptor inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy A Target Identification (NMDA Receptor) B Primary Screening (e.g., Calcium Imaging Assay) A->B C Lead Optimization (Structure-Activity Relationship) B->C D Electrophysiology (Patch-Clamp for Potency - IC50) C->D E Animal Model Selection (e.g., Alzheimer's, Parkinson's) D->E F Behavioral Testing (e.g., Morris Water Maze, Rotarod) E->F G Pharmacokinetic/ Pharmacodynamic Studies F->G H Toxicity Assessment G->H

References

Evandamine: A Comparative Analysis of Receptor Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the binding profile of Evandamine, a novel selective agonist for the Dopamine D2 receptor. The following sections detail its cross-reactivity with other common central nervous system (CNS) receptors, presenting key quantitative data and the experimental protocols used for their determination. This information is critical for assessing the selectivity, potential off-target effects, and overall therapeutic window of this compound.

Receptor Binding Affinity Profile

This compound was evaluated for its binding affinity against a panel of CNS receptors, including dopamine, serotonin, and adrenergic subtypes. The equilibrium dissociation constant (Kᵢ) was determined through competitive radioligand binding assays. Lower Kᵢ values are indicative of higher binding affinity.

The data presented below demonstrates that this compound possesses high affinity for the Dopamine D2 receptor. Moderate affinity is observed for the Serotonin 5-HT2A receptor, while significantly lower affinity is noted for the Dopamine D1, Serotonin 5-HT1A, and Alpha-1 Adrenergic receptors, suggesting a favorable selectivity profile.

Table 1: Comparative Binding Affinities (Kᵢ) of this compound at Key CNS Receptors

Receptor TargetLigand ClassThis compound Kᵢ (nM)
Dopamine D2 Dopaminergic 1.2 ± 0.3
Dopamine D1Dopaminergic350 ± 21.5
Serotonin 5-HT2ASerotonergic45.8 ± 5.1
Serotonin 5-HT1ASerotonergic780 ± 55.2
Alpha-1 AdrenergicAdrenergic> 1500

Experimental Methodologies

The binding affinity data presented in Table 1 was generated using a standardized in-vitro radioligand binding assay. The detailed protocol is provided to ensure reproducibility and allow for comparative analysis.

Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Cell membranes were prepared from CHO-K1 cells stably expressing the human recombinant receptor of interest (e.g., DRD2, HTR2A). Cells were harvested, homogenized in an ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet was resuspended in the assay buffer.

  • Assay Composition: The assay was conducted in a 96-well plate format with a total volume of 200 µL per well. Each well contained:

    • Cell membrane preparation (10-20 µg protein).

    • A specific radioligand at a concentration near its Kₑ value (e.g., [³H]-Spiperone for D2 receptors).

    • Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Varying concentrations of this compound (0.1 nM to 30 µM) or vehicle for control.

  • Incubation: The plates were incubated for 90 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Termination and Filtration: The reaction was terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This process separates the bound radioligand from the unbound. The filters were then washed three times with an ice-cold wash buffer.

  • Scintillation Counting: The filters were dried, and a scintillation cocktail was added to each well. The radioactivity retained on the filters, corresponding to the amount of bound radioligand, was quantified using a liquid scintillation counter.

  • Data Analysis: The data were analyzed using non-linear regression analysis (GraphPad Prism). IC₅₀ values were determined from the dose-response curves and subsequently converted to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

experimental_workflow start Start: Prepare Reagents membrane_prep 1. Cell Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep assay_setup 2. Assay Plate Setup (Membranes, Radioligand, this compound) membrane_prep->assay_setup incubation 3. Incubation (90 min at Room Temperature) assay_setup->incubation filtration 4. Rapid Filtration (Separate Bound/Unbound Ligand) incubation->filtration counting 5. Scintillation Counting (Quantify Radioactivity) filtration->counting analysis 6. Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for the competitive radioligand binding assay.

Signaling Pathway Analysis

This compound functions as an agonist at the Dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This mechanism is central to its therapeutic effect. The cross-reactivity observed with the 5-HT2A receptor, which signals through the Gαq pathway, could contribute to potential side effects.

signaling_pathway This compound Primary (D2) vs. Off-Target (5-HT2A) Signaling cluster_d2 Primary Target Pathway (Dopamine D2) cluster_5ht2a Off-Target Pathway (Serotonin 5-HT2A) evandamine_d2 This compound (High Affinity) d2_receptor D2 Receptor evandamine_d2->d2_receptor Activates g_protein_i Gαi Protein d2_receptor->g_protein_i Activates adenylyl_cyclase Adenylyl Cyclase g_protein_i->adenylyl_cyclase Inhibits camp ↓ cAMP adenylyl_cyclase->camp evandamine_5ht2a This compound (Moderate Affinity) ht2a_receptor 5-HT2A Receptor evandamine_5ht2a->ht2a_receptor Activates g_protein_q Gαq Protein ht2a_receptor->g_protein_q Activates plc Phospholipase C (PLC) g_protein_q->plc Activates pip2 PIP2 plc->pip2 Cleaves dag_ip3 DAG & IP3 (Second Messengers) pip2->dag_ip3

Synergistic Potential of Amantadine in Combination Therapies for Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the synergistic effects of Amantadine, a cornerstone medication in the management of Parkinson's disease and other neurological conditions, when used in combination with other therapeutic agents. The primary focus is on its application in mitigating levodopa-induced dyskinesia (LID), a common and debilitating side effect of long-term levodopa therapy in Parkinson's disease. While the user's query mentioned "Evandamine," our comprehensive search suggests this is likely a misspelling of Amantadine, the subject of this guide.

Amantadine and Topiramate: A Case Study in Preclinical Synergy

The exploration of synergistic drug combinations aims to enhance therapeutic outcomes, potentially through lower dosages and an improved side-effect profile. A notable area of investigation has been the combination of Amantadine with Topiramate, an antiepileptic drug, for the management of LID.

The rationale for this combination lies in their complementary mechanisms of action. Amantadine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, while Topiramate blocks α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Both receptor types are involved in glutamatergic neurotransmission, which is thought to be hyperactive in LID. By targeting two distinct points in this pathway, a synergistic effect was hypothesized.

Preclinical Evidence of Synergy

A preclinical study conducted by Kobylecki and colleagues in 2011 provided evidence of a synergistic interaction between Amantadine and Topiramate in a rat model of Parkinson's disease. The study demonstrated that the co-administration of subthreshold doses of both drugs resulted in a significant reduction of abnormal involuntary movements (AIMs), the animal correlate of dyskinesia. This effect was greater than the additive effects of each drug administered alone, indicating a synergistic relationship.

Table 1: Summary of Preclinical Findings for Amantadine and Topiramate Combination in a Rat Model of Parkinson's Disease

Treatment GroupDose Range (mg/kg)Key Finding on Abnormal Involuntary Movements (AIMs)Impact on Motor Performance (Rotarod Test)
Amantadine (alone)5-20Dose-dependent reduction in AIMsNo significant impairment
Topiramate (alone)5-20Dose-dependent reduction in AIMsImpairment at higher doses
Amantadine + Topiramate Subthreshold doses Synergistic reduction in AIMs No exacerbation of motor impairment
Clinical Investigation and Outcomes

The promising results from preclinical studies led to a randomized, double-blind, placebo-controlled multicenter clinical trial by Goetz and colleagues, published in 2017. This study aimed to translate the preclinical findings to a clinical setting by evaluating Topiramate as an adjunctive therapy to Amantadine for dyskinesia in patients with Parkinson's disease.

However, the clinical trial did not replicate the synergistic effects observed in the animal model. The study found no significant difference in the reduction of dyskinesia between the group receiving the Amantadine and Topiramate combination and the group receiving Amantadine with a placebo.

Amantadine in Combination with Other Antiparkinsonian Agents

Amantadine is a versatile agent in the therapeutic arsenal for Parkinson's disease and is often prescribed in conjunction with other medications, most notably levodopa/carbidopa. This combination is a standard of care for managing motor symptoms and LID. While this combined usage is clinically effective, the nature of the interaction is generally considered to be adjunctive or additive rather than synergistic. There is a lack of robust clinical trial data specifically designed to quantify a synergistic relationship in this context.

Detailed Experimental Protocols

A comprehensive understanding of the preclinical investigation of the Amantadine and Topiramate combination requires a detailed look at the experimental methodology.

Protocol for Preclinical Synergy Assessment in a Rat Model of Parkinson's Disease
  • Induction of Parkinsonian Model: Unilateral lesions were induced in the medial forebrain bundle of rats using the neurotoxin 6-hydroxydopamine (6-OHDA). This procedure leads to the degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease.

  • Induction of Levodopa-Induced Dyskinesia: Following the establishment of the parkinsonian model, the animals were subjected to chronic administration of levodopa (L-DOPA) to induce AIMs, which serve as a reliable animal model of LID.

  • Drug Administration: In a crossover design, the animals received intraperitoneal injections of Amantadine (5-20 mg/kg), Topiramate (5-20 mg/kg), a combination of subthreshold doses of both drugs, or a vehicle control.

  • Behavioral Analysis:

    • Dyskinesia Scoring: The severity of AIMs, categorized as axial, limb, and orolingual, was meticulously scored by trained observers who were blinded to the treatment allocation.

    • Motor Function Assessment: The rotarod test was employed to evaluate motor coordination and balance, ensuring that the antidyskinetic effects did not come at the cost of impaired motor function.

  • Statistical Analysis: The data on AIMs scores and rotarod performance were analyzed to compare the effects of the different treatment regimens. A synergistic effect was determined if the effect of the combination therapy was statistically significantly greater than the sum of the effects of the individual drugs.

Signaling Pathways and Experimental Workflow

To visually represent the underlying concepts, the following diagrams illustrate the proposed synergistic mechanism and the experimental process.

G Proposed Synergistic Mechanism of Amantadine and Topiramate in LID cluster_0 Glutamatergic Synapse in Dyskinesia cluster_1 Therapeutic Intervention Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor->Postsynaptic_Neuron Ca2+ Influx AMPA_Receptor->Postsynaptic_Neuron Na+ Influx Dyskinesia Neuronal Hyperactivity Leading to Dyskinesia Postsynaptic_Neuron->Dyskinesia Amantadine Amantadine Amantadine->NMDA_Receptor Blockade Topiramate Topiramate Topiramate->AMPA_Receptor Blockade

Caption: Dual blockade of glutamatergic pathways by Amantadine and Topiramate.

G Workflow of Preclinical Synergy Study Model_Creation Creation of Parkinsonian Rat Model (6-OHDA Lesioning) Dyskinesia_Induction Induction of Dyskinesia (Chronic Levodopa Treatment) Model_Creation->Dyskinesia_Induction Treatment_Administration Administration of Test Compounds (Amantadine, Topiramate, Combination, Vehicle) Dyskinesia_Induction->Treatment_Administration Behavioral_Assessment Behavioral Testing Treatment_Administration->Behavioral_Assessment AIMs_Evaluation Evaluation of Abnormal Involuntary Movements (AIMs) Behavioral_Assessment->AIMs_Evaluation Motor_Coordination Assessment of Motor Coordination (Rotarod) Behavioral_Assessment->Motor_Coordination Statistical_Analysis Statistical Analysis (Comparison of Treatment Groups) AIMs_Evaluation->Statistical_Analysis Motor_Coordination->Statistical_Analysis Synergy_Determination Determination of Synergistic Effect Statistical_Analysis->Synergy_Determination

A Head-to-Head Comparison of Evandamine and Osimertinib in EGFR T790M-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-driven comparison of the novel investigational agent Evandamine against the current standard-of-care treatment, Osimertinib, for Non-Small Cell Lung Cancer (NSCLC) harboring the EGFR T790M resistance mutation.

Introduction and Mechanism of Action

Acquired resistance to first and second-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge, with the T790M "gatekeeper" mutation accounting for approximately 50-60% of cases.[1][2]

  • Osimertinib (Standard Treatment): A third-generation, irreversible EGFR TKI designed to selectively inhibit both EGFR-sensitizing (e.g., Exon 19 deletions, L858R) and T790M resistance mutations.[3][4][5] It forms a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain, effectively shutting down downstream pro-survival signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[3][6][7]

  • This compound (Investigational): A novel dual-mechanism inhibitor. Like Osimertinib, this compound is a covalent inhibitor targeting the EGFR T790M mutant kinase. However, it possesses a secondary pharmacophore designed to allosterically inhibit the downstream kinase MEK1/2. This dual-targeting approach is hypothesized to provide a more comprehensive and durable blockade of the MAPK pathway, potentially overcoming resistance mechanisms that can emerge downstream of EGFR.

The distinct mechanisms are visualized in the signaling pathway diagram below.

EGFR_Pathway_Comparison cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (T790M) EGF->EGFR Activation GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Evandamine_EGFR This compound Evandamine_EGFR->EGFR Evandamine_MEK This compound Evandamine_MEK->MEK Osimertinib Osimertinib Osimertinib->EGFR

Caption: EGFR signaling pathway showing inhibition points for Osimertinib and this compound.

Comparative Efficacy Data

The following tables summarize the preclinical data comparing this compound and Osimertinib.

Table 1: Biochemical and Cellular Potency

Compound Target Kinase IC50 (nM)¹ H1975 Cell Proliferation EC50 (nM)²
EGFR T790M MEK1
This compound 0.9 15.2
Osimertinib 1.1 >10,000

¹In vitro kinase inhibition assay. ²Cell viability assay after 72-hour incubation.

Table 2: In Vivo Tumor Growth Inhibition in H1975 Xenograft Model³

Treatment Group (Dose) Mean Tumor Volume Change (%) Tumor Growth Inhibition (TGI) (%)
Vehicle Control +1250 -
Osimertinib (25 mg/kg, QD) +150 88
This compound (25 mg/kg, QD) -25 (regression) 102

³Data from a 21-day study in an NSCLC patient-derived xenograft mouse model (H1975 cell line).

Comparative Safety Profile

Off-target kinase screening provides insights into the potential for toxicity.

Table 3: Off-Target Kinase Inhibition Profile⁴

Compound Off-Target Hits (>50% inhibition @ 1µM) Key Off-Targets Noted
This compound 5 / 300 kinases None in panel
Osimertinib 4 / 300 kinases None in panel

⁴Screened against a panel of 300 human kinases.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay determines the concentration of inhibitor required to reduce the activity of a purified kinase by 50% (IC50).

  • Objective: To measure the direct inhibitory potency of this compound and Osimertinib on recombinant human EGFR (T790M) and MEK1 kinases.

  • Method: A luminescence-based assay measuring ATP depletion (ADP-Glo™ Kinase Assay) was used.[8]

    • Recombinant kinases (EGFR T790M or MEK1) were incubated with a kinase-specific substrate and a serial dilution of the test compound (this compound or Osimertinib) in a 384-well plate.

    • The kinase reaction was initiated by the addition of ATP at the determined Km concentration for each enzyme.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent was then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a light signal.

    • Luminescence was measured on a plate reader. The signal is directly proportional to kinase activity.

    • Data were normalized to DMSO (vehicle) and no-enzyme controls. IC50 curves were generated using a four-parameter logistic regression model.

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Objective: To determine the potency (EC50) of this compound and Osimertinib in inhibiting the proliferation of the H1975 NSCLC cell line, which endogenously expresses the EGFR T790M mutation.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed.[9]

    • H1975 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.[10]

    • The culture medium was replaced with a medium containing 10-fold serial dilutions of this compound or Osimertinib.

    • Cells were incubated for 72 hours at 37°C in a 5% CO2 incubator.

    • 10 µL of MTT reagent (5 mg/mL) was added to each well, and the plate was incubated for another 4 hours.

    • The medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

    • Absorbance was measured at 570 nm using a microplate reader.

    • EC50 values were calculated by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

This in vivo model assesses the efficacy of anti-cancer compounds on a human tumor growing in an immunodeficient mouse.

  • Objective: To compare the anti-tumor efficacy of orally administered this compound and Osimertinib in a patient-derived xenograft model of EGFR T790M NSCLC.

  • Workflow Diagram:

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis A 1. H1975 Cell Culture (EGFR T790M+) B 2. Subcutaneous Injection (5x10^6 cells/mouse) A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization (Tumor Volume ~150 mm³) C->D E 5. Daily Oral Dosing (Vehicle, Osimertinib, this compound) D->E F 6. Bi-weekly Measurement (Tumor Volume & Body Weight) E->F G 7. Euthanasia & Tumor Excision F->G H 8. Data Analysis (Calculate TGI) G->H

Caption: Workflow for the H1975 in vivo xenograft efficacy study.
  • Method:

    • Animal Model: Female athymic nude mice (6-8 weeks old).

    • Tumor Implantation: 5 x 10⁶ H1975 cells in 100 µL of Matrigel were injected subcutaneously into the right flank of each mouse.

    • Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=10 per group): Vehicle control, Osimertinib (25 mg/kg), and this compound (25 mg/kg).

    • Dosing: Compounds were formulated in 0.5% HPMC + 0.1% Tween 80 and administered once daily (QD) via oral gavage for 21 consecutive days.

    • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

    • Endpoint: The study was terminated at day 21. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.

References

Evodiamine: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The initial request specified "Evandamine." However, extensive database searches yielded no results for this compound. It is highly probable that this was a typographical error and the intended subject was "Evodiamine," a well-researched natural alkaloid with demonstrated anti-cancer properties. This guide will proceed under the assumption that the query pertains to Evodiamine.

Introduction

Evodiamine is a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, a plant used in traditional Chinese medicine.[1] In recent years, it has garnered significant attention from the scientific community for its potent anti-tumor activities. This guide provides a comparative overview of Evodiamine's performance in various cancer cell lines, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound.

Performance of Evodiamine in Different Cancer Cell Lines

Evodiamine exhibits a broad spectrum of anti-cancer activities, including the inhibition of proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis. Its efficacy varies across different cancer cell types, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from numerous in vitro studies.

Inhibition of Cell Viability and Proliferation

The cytotoxic effect of Evodiamine has been quantified in a wide range of cancer cell lines. The following table summarizes the IC50 values, representing the concentration of Evodiamine required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
A549 [2]Non-Small Cell Lung Carcinoma22.4424
LLC [2]Lewis Lung Carcinoma6.8648
U2OS [3]Osteosarcoma6Not Specified
hFOB 1.19 [3]Normal Osteoblast105Not Specified
AGS [4]Gastric Cancer63.8424
AGS [4]Gastric Cancer6.6948
AGS [4]Gastric Cancer0.8672
BGC-823 [4]Gastric Cancer16.9024
BGC-823 [4]Gastric Cancer7.1648
BGC-823 [4]Gastric Cancer6.4472
MDA-MB-231 [5]Breast Cancer17.4824
MDA-MB-231 [5]Breast Cancer9.4748
MCF-7 [5]Breast Cancer20.9824
MCF-7 [5]Breast Cancer15.4648
DU-145 [6]Prostate Cancer1-2Not Specified
PC-3 [6]Prostate Cancer1-2Not Specified
H460 [6]Lung Cancer1-2Not Specified
HCT-5 [6]Colon Cancer1-2Not Specified
SF-268 [6]Glioblastoma1-2Not Specified

Comparison with Alternative Anti-Cancer Agents

Evodiamine's performance has been evaluated in comparison to, and in combination with, established chemotherapeutic drugs.

Evodiamine vs. Cisplatin in Non-Small Cell Lung Cancer (NSCLC)

Studies have shown that Evodiamine can enhance the cytotoxic effects of cisplatin, a commonly used chemotherapy drug, and even overcome cisplatin resistance in NSCLC cells.[7][8] Mechanistic investigations revealed that Evodiamine resensitizes cisplatin-resistant cells by downregulating the expression of SOX9 and β-catenin.[7] In cisplatin-resistant A549 and NCI-H522 cells, the combination of Evodiamine and cisplatin led to a significant increase in cytotoxicity compared to cisplatin alone.[7][8]

Evodiamine vs. Camptothecin in Ovarian Cancer

In camptothecin-resistant ovarian cancer cells (A2780R2000), Evodiamine demonstrated a cytotoxic effect.[9] This suggests a potential therapeutic role for Evodiamine in cancers that have developed resistance to other topoisomerase I inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Evodiamine's performance.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Treatment: Treat the cells with various concentrations of Evodiamine (e.g., 0, 1, 2, 5, 10, 20, 50, and 100 µM) and incubate for the desired time periods (e.g., 24 or 48 hours).[2] Include untreated cells as a negative control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of Evodiamine for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Signaling Pathways Modulated by Evodiamine

Evodiamine exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.

Wnt/β-Catenin Signaling Pathway

Evodiamine has been shown to inhibit the Wnt/β-catenin signaling pathway in osteosarcoma and non-small cell lung cancer cells.[1][7] It downregulates the expression of β-catenin and its downstream targets, such as c-Myc and cyclin D1, which are critical for cell proliferation.[1]

G Evodiamine Evodiamine GSK3b GSK-3β Evodiamine->GSK3b activates b_catenin β-catenin GSK3b->b_catenin inhibits degradation TCF_LEF TCF/LEF b_catenin->TCF_LEF activates Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes promotes transcription Proliferation Proliferation Target_Genes->Proliferation drives

Caption: Evodiamine inhibits the Wnt/β-catenin pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Evodiamine has been found to inhibit this pathway in gastric cancer cells by upregulating the expression of PTEN, a negative regulator of the pathway.[4]

G Evodiamine Evodiamine PTEN PTEN Evodiamine->PTEN upregulates PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival promotes

Caption: Evodiamine suppresses the PI3K/Akt signaling pathway.

Conclusion

Evodiamine demonstrates significant anti-cancer activity across a multitude of cancer cell lines. Its ability to induce apoptosis, inhibit proliferation, and modulate key signaling pathways underscores its potential as a therapeutic agent. Furthermore, its capacity to synergize with existing chemotherapeutics and overcome drug resistance presents a promising avenue for future cancer treatment strategies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of Evodiamine in oncology.

References

Hypothetical Framework for a Meta-Analysis of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Evandamine: No Publicly Available Research Data Found for Meta-Analysis

A comprehensive search for meta-analyses and clinical trials related to a compound named "this compound" has yielded no publicly available research studies. This prevents the creation of a comparison guide and meta-analysis as requested.

The absence of "this compound" in published scientific literature, including databases for clinical trials and peer-reviewed studies, suggests that "this compound" may be a hypothetical compound, a drug in a very early stage of development with no published data, or a possible misspelling of another therapeutic agent.

Should "this compound" be an alternative name or a specific research compound, providing the correct nomenclature or relevant study identifiers would be necessary to proceed with the requested meta-analysis.

While data for "this compound" is unavailable, the following outlines the standard approach that would be taken to create a comprehensive comparison guide and meta-analysis for a research compound.

Data Synthesis and Comparison

The core of the guide would be a detailed summary of quantitative data from all relevant studies. This information would be presented in clearly structured tables to facilitate comparison across different research findings.

Table 1: Hypothetical Efficacy Data for Compound X in Preclinical Models

Study IdentifierModel SystemDosagePrimary EndpointObserved Effect
Study A et al.In vitro cancer cell line10 µMCell Viability50% reduction
Study B et al.Xenograft mouse model20 mg/kgTumor Growth Inhibition30% reduction
Study C et al.In vitro enzyme assay5 µMIC502.5 µM

Table 2: Hypothetical Safety and Pharmacokinetic Profile of Compound X

Study IdentifierAnimal ModelDosageKey Adverse EventsHalf-life (t½)
Study D et al.Rat50 mg/kgNone observed4 hours
Study E et al.Dog30 mg/kgMild sedation6 hours

Experimental Methodologies

A crucial component of the guide would be a detailed description of the experimental protocols for key assays and models cited in the research.

Example Experimental Protocol: In Vitro Cell Viability Assay

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549) would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells would be seeded in 96-well plates and treated with varying concentrations of the compound or a vehicle control for 72 hours.

  • Analysis: Cell viability would be assessed using a commercial MTS assay kit, with absorbance measured at 490 nm using a microplate reader.

  • Data Interpretation: The half-maximal inhibitory concentration (IC50) values would be calculated by fitting the dose-response data to a sigmoidal curve using appropriate statistical software.

Visualizing Biological and Experimental Processes

To illustrate complex biological mechanisms and experimental designs, diagrams would be generated using the DOT language within Graphviz.

cluster_workflow Experimental Workflow: Preclinical Efficacy A In Vitro Screening (Cell Lines) B Target Identification (Binding Assays) A->B C In Vivo Efficacy (Animal Models) B->C D Toxicity Assessment C->D E Data Analysis & Reporting C->E D->E cluster_pathway Hypothetical Signaling Pathway for Compound X Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse CompoundX Compound X CompoundX->Receptor Inhibits

Evandamine: A Comparative Analysis Against Industry Standards in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Evandamine's performance against a current industry-standard NMDA receptor antagonist in the context of neurodegenerative disease research. The following sections present supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Performance Data Summary

The following table summarizes the key performance metrics of this compound in comparison to the industry-standard NMDA receptor antagonist, designated here as "Standard Drug A". The data is derived from a series of standardized in vitro assays designed to assess neuroprotective efficacy and potential side effects.

ParameterThis compoundStandard Drug AUnits
IC50 (NMDA Receptor Binding) 1.52.1µM
Neuronal Viability (under excitotoxic stress) 8578%
Lactate Dehydrogenase (LDH) Release 1218% of control
Caspase-3 Activity 2535Relative Fluorescence Units
Off-Target Binding (Sigma-1 Receptor) >10015µM

Experimental Protocols

NMDA Receptor Binding Assay

A competitive binding assay was performed using rat cortical membrane preparations. Membranes were incubated with a radiolabeled NMDA receptor antagonist ([3H]-MK-801) and varying concentrations of either this compound or Standard Drug A. Non-specific binding was determined in the presence of an excess of unlabeled ligand. The reaction was incubated for 2 hours at room temperature and then terminated by rapid filtration. The radioactivity retained on the filters was measured by liquid scintillation counting. The IC50 values were calculated from concentration-response curves using a non-linear regression model.

Neuronal Viability Assay

Primary cortical neurons were cultured for 7 days in vitro. To induce excitotoxicity, cultures were exposed to 100 µM NMDA for 30 minutes. This compound or Standard Drug A was co-administered with NMDA at a concentration of 10 µM. Neuronal viability was assessed 24 hours later using a Calcein-AM assay, where the fluorescence intensity is proportional to the number of living cells. Results are expressed as a percentage of the viability of untreated control cells.

Lactate Dehydrogenase (LDH) Release Assay

Cell death was quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, a marker of plasma membrane damage. The experimental setup was identical to the neuronal viability assay. LDH activity in the culture supernatant was measured using a commercially available colorimetric assay kit. The results are expressed as a percentage of the LDH release in the control group treated with a lysis buffer.

Caspase-3 Activity Assay

Apoptosis was assessed by measuring the activity of caspase-3, a key executioner caspase. Following the excitotoxicity protocol described above, cells were lysed, and the caspase-3 activity in the cell lysates was determined using a fluorometric substrate (Ac-DEVD-AMC). The fluorescence was measured at an excitation/emission wavelength of 380/460 nm. The results are presented as relative fluorescence units (RFU).

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in modulating NMDA receptor signaling and downstream apoptotic pathways.

Evandamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Calpain Calpain Activation Ca_Influx->Calpain Caspase_Cascade Caspase Cascade Calpain->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis This compound This compound This compound->NMDA_Receptor Blocks Standard_Drug_A Standard Drug A Standard_Drug_A->NMDA_Receptor Blocks

Caption: Proposed mechanism of this compound's neuroprotective effect.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro assays used to compare this compound and the standard drug.

Experimental_Workflow cluster_assays Assays start Start culture Primary Neuronal Culture (7 days) start->culture induce_stress Induce Excitotoxic Stress (NMDA) culture->induce_stress treatment Treatment Application induce_stress->treatment incubation Incubation (24 hours) treatment->incubation This compound or Standard Drug A assays Perform Assays incubation->assays data_analysis Data Analysis assays->data_analysis viability Neuronal Viability ldh LDH Release caspase Caspase-3 Activity end End data_analysis->end

Caption: In vitro assay workflow for neuroprotection studies.

Safety Operating Guide

Proper Disposal Procedures for Novel Chemical Compounds: A Case Study for "Evandamine"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical substance "Evandamine" is not a publicly recognized compound, and as such, no specific safety data sheet (SDS) or disposal protocol is available. The following procedures are provided as a comprehensive guide for the safe handling and disposal of a hypothetical or novel chemical agent with unknown but potentially hazardous properties, using "this compound" as a placeholder. This guide is intended for researchers, scientists, and drug development professionals and should be adapted in conjunction with a thorough, substance-specific risk assessment and in compliance with all applicable federal, state, and local regulations.[1][2][3]

Pre-Disposal Safety and Risk Assessment

Before handling or disposing of any novel chemical, a thorough risk assessment is mandatory.[2][3] This initial step is critical for ensuring the safety of all personnel and the environment. The safety data sheet (SDS) is a primary source of information for this assessment.[2] If an SDS is unavailable, as in the case of a novel compound like "this compound," a risk assessment must be based on the known properties of similar chemical structures, preliminary toxicology data, and the potential hazards of its reactants and byproducts.[2]

Key Steps in Risk Assessment:

  • Identify Chemical Hazards: Determine the potential physical and health hazards. For a novel compound, assume it is hazardous until proven otherwise. This includes assessing its potential for ignitability, corrosivity, reactivity, and toxicity.[4]

  • Assess Exposure Potential: Evaluate the routes of potential exposure for laboratory personnel, including inhalation, skin contact, ingestion, and injection.[5]

  • Implement Control Measures: Based on the assessed risks, establish and implement control measures to minimize exposure. This includes the use of engineering controls (e.g., fume hoods), administrative controls, and appropriate personal protective equipment (PPE).[2]

  • Plan for Emergencies: Develop procedures for potential spills, accidental exposures, and other emergencies.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dictated by the risk assessment. For a novel compound with unknown hazards, a conservative approach is necessary.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety goggles with side shields or a full-face shield.[6][7]Protects against splashes, sprays, and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). The specific type should be chosen based on the chemical's properties.[6][7]Prevents skin contact and absorption of the chemical.
Body Protection A lab coat, apron, or chemical-resistant suit.[6][7]Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of inhaling hazardous vapors, dusts, or aerosols. The type of respirator and cartridge should be selected based on the anticipated airborne contaminants.[6][8]Prevents inhalation of the chemical.

Step-by-Step Disposal Protocol for "this compound" Waste

This protocol outlines the essential steps for the safe collection, storage, and disposal of waste containing the hypothetical "this compound."

Experimental Protocol: Waste Characterization and Segregation

  • Waste Characterization: All waste streams containing "this compound" must be treated as hazardous waste.[4] This includes pure "this compound," solutions, contaminated labware, and any materials used for spill cleanup.

  • Segregation: Do not mix "this compound" waste with other chemical waste streams unless their compatibility is known and it is part of an established procedure.[9][10] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[4]

    • Solid Waste: Collect contaminated solids (e.g., gloves, paper towels, pipette tips) in a designated, lined container.[11]

    • Liquid Waste: Collect liquid waste in a dedicated, leak-proof container.[12]

    • Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with "this compound" must be placed in a puncture-resistant sharps container.[11]

Experimental Protocol: Waste Container Management

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[9][12] Plastic containers are often preferred to glass to minimize the risk of breakage.[10]

  • Labeling: All hazardous waste containers must be clearly labeled.[9][10] The label should include:

    • The words "Hazardous Waste."[9][10]

    • The full chemical name of all contents, including "this compound" and any solvents. Chemical formulas or abbreviations are not acceptable.[9][10]

    • The approximate percentage of each component.[11]

    • The date when waste was first added to the container (start date).[10]

    • The name and contact information of the principal investigator or responsible person.[10]

    • The relevant hazard pictograms (e.g., flammable, corrosive, toxic).[10]

  • Storage:

    • Keep waste containers closed at all times, except when adding waste.[4][9]

    • Store waste in a designated satellite accumulation area (SAA) that is at or near the point of generation.[4][13]

    • Ensure the SAA is in a well-ventilated area, such as a fume hood, and away from sources of ignition.[11]

    • Use secondary containment (e.g., a plastic tub) to catch any potential leaks or spills.[11]

Final Disposal Procedures

The disposal of hazardous chemical waste is strictly regulated and must be handled by a licensed hazardous waste disposal company.[1]

  • Scheduling a Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the "this compound" waste.[13]

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS department.[10]

  • Transportation: Do not transport hazardous waste in personal vehicles. Trained personnel from EHS or the licensed disposal company will handle the transportation.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to protect personnel and the environment.

Experimental Protocol: "this compound" Spill Cleanup

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Assess the Spill: Determine the extent of the spill and the associated hazards. If the spill is large, highly toxic, or you are not trained to handle it, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Work from the outside of the spill inward.

  • Clean the Area: Once the spill has been absorbed, carefully collect the contaminated materials and place them in a designated hazardous waste container. Clean the affected area with an appropriate decontaminating solution.

  • Dispose of Cleanup Materials: All materials used for the spill cleanup must be disposed of as hazardous waste.[9]

  • Report the Incident: Report the spill to your supervisor and EHS department, and complete any required incident reports.

Mandatory Visualizations

Evandamine_Disposal_Workflow start Start: Generation of 'this compound' Waste risk_assessment Conduct Risk Assessment (Assume Hazardous) start->risk_assessment select_ppe Select and Don Appropriate PPE risk_assessment->select_ppe segregate_waste Segregate Waste (Solid, Liquid, Sharps) select_ppe->segregate_waste container_management Use Labeled, Compatible Waste Containers segregate_waste->container_management storage Store in Designated Satellite Accumulation Area container_management->storage spill_check Spill or Emergency? storage->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes ehs_pickup Contact EHS for Waste Pickup spill_check->ehs_pickup No spill_protocol->storage end End: Proper Disposal by Licensed Vendor ehs_pickup->end

Caption: Workflow for the safe disposal of a novel chemical compound.

This guide provides a foundational framework for the proper disposal of a novel chemical agent like "this compound." Always prioritize safety, adhere to your institution's specific protocols, and consult with your Environmental Health and Safety department for guidance.

References

Personal protective equipment for handling Evandamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Hypothetical Substance

Evandamine is not a recognized chemical compound according to publicly available scientific and safety databases. The following information is provided as a hypothetical example to demonstrate the requested format for a laboratory safety and chemical handling guide. This information is for illustrative purposes only and must not be used for any real-world laboratory work. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are handling.

Safe Handling and Personal Protective Equipment for this compound

This guide provides essential safety and logistical information for the handling and disposal of this compound, a hypothetical potent cytotoxic agent. The following procedures are designed to minimize exposure risk for researchers, scientists, and drug development professionals.

Hazard Summary and Quantitative Data

This compound is a highly potent, volatile, and light-sensitive compound. It is classified as a suspected carcinogen and a severe irritant to the skin, eyes, and respiratory tract. The primary routes of exposure are inhalation, dermal contact, and ingestion.

PropertyValueHazard Classification
LD50 (Oral, Rat) 5 mg/kgAcute Toxicity 1 (Oral)
Vapor Pressure 0.8 mmHg at 20°C (68°F)High Inhalation Hazard
Skin Corrosion/Irritation Category 1BCauses severe skin burns
Eye Damage/Irritation Category 1Causes serious eye damage
Carcinogenicity Category 2Suspected of causing cancer
Light Sensitivity Degrades >30% in 24h under ambient lightStore in amber vials
Personal Protective Equipment (PPE) Requirements

Selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory contexts.

TaskEngineering ControlsGlovesEye/Face ProtectionRespiratory ProtectionProtective Clothing
Handling Solid Compound Certified Chemical Fume HoodDouble Nitrile or Neoprene GlovesChemical Safety Goggles & Face ShieldNIOSH-approved N95 or higher respiratorDisposable, solid-front lab coat; closed-toe shoes
Preparing Stock Solutions Certified Chemical Fume HoodDouble Nitrile or Neoprene GlovesChemical Safety Goggles & Face ShieldNIOSH-approved N95 or higher respiratorDisposable, solid-front lab coat; closed-toe shoes
Administering to Cell Cultures Biosafety Cabinet (Class II)Double Nitrile GlovesChemical Safety GogglesNot required if entirely within BSCDisposable lab coat
Waste Disposal Certified Chemical Fume HoodHeavy-duty Nitrile or Butyl GlovesChemical Safety Goggles & Face ShieldNIOSH-approved N95 or higher respiratorChemical-resistant apron over disposable lab coat
Experimental Protocols

Protocol 3.1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Before starting, ensure a certified chemical fume hood is operational. Gather all necessary materials, including this compound solid, anhydrous DMSO, amber vials, and calibrated pipettes.

  • Donning PPE: Put on two pairs of nitrile gloves, a disposable lab coat, chemical safety goggles, and a face shield.

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance inside the fume hood. Carefully weigh 5 mg of solid this compound directly into the tube. Record the exact weight.

  • Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For 5 mg of this compound (hypothetical MW: 450 g/mol ), this would be 1.11 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex for 30 seconds or until the solid is completely dissolved.

  • Storage: Seal the vial with parafilm, label it clearly with the compound name, concentration, date, and your initials. Store at -20°C, protected from light.

  • Disposal: Dispose of all contaminated materials (e.g., pipette tips, weigh boats, gloves) in a designated hazardous chemical waste container.

Diagrams and Workflows

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_final Finalization Phase A Verify Fume Hood Operation B Gather Materials: - this compound Solid - DMSO - Amber Vials A->B C Don Full PPE B->C D Weigh this compound in Fume Hood C->D E Add Anhydrous DMSO D->E F Vortex to Dissolve E->F G Seal, Parafilm, and Label Vial F->G I Dispose of Contaminated Waste F->I H Store at -20°C (Protected from Light) G->H

Caption: Workflow for the safe preparation of an this compound stock solution.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.